(S,R,S)-AHPC-PEG1-OTs
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C33H42N4O8S2 |
|---|---|
分子量 |
686.8 g/mol |
IUPAC 名称 |
2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C33H42N4O8S2/c1-21-6-12-26(13-7-21)47(42,43)45-15-14-44-19-28(39)36-30(33(3,4)5)32(41)37-18-25(38)16-27(37)31(40)34-17-23-8-10-24(11-9-23)29-22(2)35-20-46-29/h6-13,20,25,27,30,38H,14-19H2,1-5H3,(H,34,40)(H,36,39)/t25-,27+,30-/m1/s1 |
InChI 键 |
AWCGNXJMBDCODQ-JUFIIOIISA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
产品来源 |
United States |
Foundational & Exploratory
(S,R,S)-AHPC-PEG1-OTs: A Technical Guide for Drug Discovery Professionals
An In-depth Overview of the Structure, Properties, and Application of a Key Building Block in Targeted Protein Degradation
(S,R,S)-AHPC-PEG1-OTs , also known by its synonym VH032-PEG1-OTs, is a synthetic chemical compound that plays a critical role in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a single polyethylene (B3416737) glycol (PEG) unit and a terminal tosylate (OTs) group. This strategic design makes it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound for researchers, scientists, and drug development professionals.
Core Structure and Chemical Identity
This compound is a complex organic molecule comprising three key moieties: the (S,R,S)-AHPC core, a PEG1 linker, and a tosylate leaving group. The (S,R,S)-AHPC (Aryl Hydroxy-Proline-based Chiral) component is a potent and selective binder to the VHL E3 ligase. The single PEG unit acts as a short, flexible spacer, and the terminal tosylate is an excellent leaving group, facilitating the covalent attachment of this building block to a ligand targeting a protein of interest.
The stereochemistry of the AHPC core is crucial for its high-affinity interaction with the VHL protein.
| Property | Value |
| Molecular Formula | C₃₃H₄₂N₄O₈S₂ |
| Molecular Weight | 686.84 g/mol |
| Synonyms | VH032-PEG1-OTs |
| Canonical SMILES | O=C([C@H]1N(C(--INVALID-LINK--C(C)(C)C)=O)C--INVALID-LINK--C1)NCC3=CC=C(C4=C(C)N=CS4)C=C3 |
Physicochemical Properties
Detailed quantitative data for the physicochemical properties of this compound is not extensively available in public literature. However, based on the properties of structurally similar compounds, the following can be inferred:
| Property | Description |
| Solubility | Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). |
| Stability | Store as a powder at -20°C for long-term stability (up to 3 years). In solvent, it is recommended to store at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles. |
| Appearance | Typically a solid powder. |
Mechanism of Action in PROTAC Technology
This compound is a key reagent in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.
The (S,R,S)-AHPC moiety of this compound serves as the E3 ligase ligand. When incorporated into a PROTAC, it facilitates the recruitment of the VHL E3 ligase. The tosylate group allows for the straightforward chemical conjugation to a "warhead" ligand that specifically binds to a target protein.
The resulting PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase. This induced proximity triggers the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural protein disposal machinery, the 26S proteasome.
References
The Role of (S,R,S)-AHPC-PEG1-OTs in Targeted Protein Degradation: A Technical Guide
(S,R,S)-AHPC-PEG1-OTs is a pivotal chemical tool in the rapidly evolving field of targeted protein degradation (TPD). This bifunctional molecule serves as a building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) , a novel class of therapeutic agents designed to eliminate disease-causing proteins. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the application of this compound in research, complete with experimental protocols and quantitative data.
At its core, this compound is an E3 ligase ligand-linker conjugate. It comprises three key components:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1][2] VHL is one of the most commonly recruited E3 ligases in PROTAC design due to its widespread expression.
-
A Polyethylene Glycol (PEG) Linker: A single-unit PEG linker provides the necessary spacing and flexibility for the PROTAC molecule to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.
-
A Tosylate (OTs) Leaving Group: The tosylate group is a reactive handle that allows for the covalent attachment of a ligand that specifically binds to the protein of interest (POI).
The primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC synthesized using this compound follows a catalytic cycle:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC ligand), forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase, which then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is then released and can engage another target protein and E3 ligase, acting in a catalytic manner.
Quantitative Data on PROTACs Utilizing (S,R,S)-AHPC-Based Ligands
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, measured as the DC50 (concentration for 50% degradation), and their anti-proliferative effects in cancer cell lines, measured as the IC50 (concentration for 50% inhibition). The following tables summarize key quantitative data for PROTACs developed using (S,R,S)-AHPC as the VHL ligand.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| SIAIS178 | BCR-ABL1 | K562 | 8.5 | 24 | [3][4] |
| GMB-475 | BCR-ABL1 | K562 | ~1000 | ~1000 | [5][6] |
| GMB-475 | BCR-ABL1 | Ba/F3 | ~1000 | ~1000 | [5][6] |
| PROTAC Name | Target Protein | Cell Line | Treatment Time (h) | Degradation (%) | Concentration (µM) | Reference |
| GMB-475 | BCR-ABL1 | K562 | 18 | >90 | 1 | [7] |
| SIAIS178 | BCR-ABL1 | K562 | 16 | >90 | 0.1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are key experimental protocols for the synthesis and evaluation of PROTACs.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction where an amine-containing ligand for the protein of interest displaces the tosylate group.
Protocol for PROTAC Synthesis:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 12-24 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule using analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot Analysis of Protein Degradation
Western blotting is a standard technique to quantify the degradation of a target protein following PROTAC treatment.
Protocol for Western Blot Analysis:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assays
Cell viability assays are used to determine the cytotoxic or anti-proliferative effects of PROTACs.
Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Protocol for CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Quantitative Mass Spectrometry-Based Proteomics
For an unbiased and global assessment of protein degradation and to identify potential off-target effects, quantitative mass spectrometry-based proteomics is the gold standard.
Protocol for Quantitative Proteomics:
-
Sample Preparation: Treat cells with the PROTAC at various concentrations and time points, including vehicle and negative controls. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins across all samples.
-
Interpretation: Identify proteins with significantly decreased abundance in the PROTAC-treated samples compared to controls to determine on-target and potential off-target degradation.
Conclusion
This compound is a valuable and versatile chemical probe for the synthesis of VHL-based PROTACs. Its well-defined structure, incorporating a high-affinity VHL ligand and a reactive linker, facilitates the development of potent and selective protein degraders. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in the exciting and rapidly advancing field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of SIAIS178 as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-AHPC-PEG1-OTs in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, comprising a warhead for target protein binding, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide focuses on the role and mechanism of action of (S,R,S)-AHPC-PEG1-OTs, a key building block in the synthesis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will delve into its core function, provide quantitative data on the performance of PROTACs constructed using this linker chemistry, detail relevant experimental protocols, and visualize the underlying biological and experimental processes.
Introduction to this compound
This compound is a synthetic, bifunctional molecule designed for the modular construction of PROTACs. It consists of three key components:
-
The (S,R,S)-AHPC moiety: This is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[1]
-
A single polyethylene (B3416737) glycol (PEG) unit (PEG1): This short, hydrophilic linker provides the necessary spacing between the VHL ligand and the warhead to facilitate the formation of a productive ternary complex. The PEG unit can also favorably impact the physicochemical properties of the final PROTAC, such as solubility.
-
A tosylate (-OTs) group: This functional group serves as a reactive handle for the covalent attachment of a warhead. The tosylate is a good leaving group, enabling nucleophilic substitution by a corresponding nucleophile on the target-binding ligand (warhead), such as a phenol (B47542) or an amine.
Mechanism of Action in PROTACs
A PROTAC synthesized using this compound operates through the canonical PROTAC mechanism of action. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
Step 1: Ternary Complex Formation: The PROTAC molecule, featuring the (S,R,S)-AHPC-PEG1 linker conjugated to a warhead, simultaneously binds to the protein of interest (POI) and the VHL E3 ligase complex within the cell. This results in the formation of a key intermediate, the POI-PROTAC-VHL ternary complex.
Step 2: Ubiquitination of the Target Protein: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a poly-ubiquitin chain.
Step 3: Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides.
Step 4: Recycling of the PROTAC: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.
Quantitative Data and Performance
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).
A notable example of a PROTAC synthesized using the (S,R,S)-AHPC-PEG1 linker chemistry is GMB-475, which targets the BCR-ABL1 fusion protein, a key driver in chronic myeloid leukemia (CML).[2][3]
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Incubation Time (hours) | Reference |
| GMB-475 | BCR-ABL1 | K562 | ~340 nM - 0.5 µM | ~95% | 18 | [1][4] |
Comparative Data of VHL-based PROTACs with Short PEG Linkers
To provide context for the performance of PROTACs with a PEG1 linker, the following table summarizes data for other VHL-based PROTACs with varying short PEG linkers targeting different proteins.
| PROTAC | Target Protein | Linker | DC50 | Dmax | Cell Line | Reference |
| Compound A | BRD4 | PEG3 | 15 nM | >95% | - | |
| Compound B | BTK | PEG-based | 2.2 nM | 97% | Mino | [5] |
| PROTAC 1q | EGFRL858R/T790M | PEG-based | 355.9 nM | - | H1975 |
Note: The specific structures and experimental conditions for "Compound A" and "PROTAC 1q" are detailed in their respective publications. This table is for illustrative purposes to show the range of potencies achievable with short PEG linkers in VHL-based PROTACs.
Experimental Protocols
The evaluation of a PROTAC's mechanism of action involves a series of key experiments. Below are detailed methodologies for these assays.
PROTAC Synthesis using this compound
This protocol describes a representative synthesis of a PROTAC via nucleophilic substitution of the tosylate group on this compound with a warhead containing a nucleophilic moiety (e.g., a phenol or amine).
Caption: Representative workflow for PROTAC synthesis.
Materials:
-
This compound
-
Warhead containing a nucleophilic group (e.g., -OH, -NH2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or another suitable base
-
Standard glassware for organic synthesis
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
To a solution of the warhead (1.0 equivalent) in anhydrous DMF, add K2CO3 (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to deprotonate the nucleophile.
-
Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight under a nitrogen atmosphere.
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of the target protein.
Caption: Standard workflow for Western Blot analysis.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Subsequently, wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells.
Materials:
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the VHL E3 ligase component.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC of interest.
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.
-
Cell Plating and Ligand Addition: Plate the transfected cells and add the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Purified recombinant target protein
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
VHL E3 ligase complex
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer
Procedure:
-
Reaction Setup: Combine the target protein, E1, E2, VHL complex, ubiquitin, and PROTAC in ubiquitination buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight, ubiquitinated species.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent VHL ligand and a reactive handle for warhead conjugation via a short PEG linker, facilitates the rational design and synthesis of potent protein degraders. The successful development of PROTACs like GMB-475 underscores the utility of this building block in targeting disease-relevant proteins. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of novel PROTACs based on this core structure, enabling researchers to advance the field of targeted protein degradation.
References
- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. PROTACpedia - PROTACS on 31311809 [protacpedia.weizmann.ac.il]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the VHL Ligand in (S,R,S)-AHPC-PEG1-OTs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating pathogenic proteins by hijacking the cell's natural disposal machinery. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker. (S,R,S)-AHPC-PEG1-OTs is a key synthetic building block used in the construction of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. This technical guide provides an in-depth examination of the (S,R,S)-AHPC moiety, the VHL ligand at the core of this molecule. We will explore the mechanism of VHL-mediated ubiquitination, the role of the (S,R,S)-AHPC ligand in recruiting the VHL complex, and the experimental protocols used to characterize the resulting PROTACs.
The von Hippel-Lindau (VHL) E3 Ligase: Nature's Protein Regulator
The von Hippel-Lindau protein (VHL) is the substrate-recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2VHL).[1] In its natural role, the VHL complex is a critical tumor suppressor, primarily responsible for regulating the cellular response to changes in oxygen levels (normoxia vs. hypoxia).[2][3]
Under normal oxygen conditions (normoxia), the alpha subunits of hypoxia-inducible factor (HIF-α) are hydroxylated on specific proline residues. This post-translational modification creates a binding site that is recognized by VHL.[4] Upon binding, the VHL complex polyubiquitinates HIF-α, marking it for destruction by the 26S proteasome.[2] This process prevents the accumulation of HIF-α and suppresses the hypoxic response. The ability of PROTACs to hijack this efficient and constitutively active degradation pathway is central to their mechanism.
(S,R,S)-AHPC: The Molecular Key to VHL Recruitment
(S,R,S)-AHPC, also known as VH032, is a potent, cell-permeable, small-molecule ligand designed to bind specifically to the VHL protein.[5][6] It functions as a peptidomimetic, effectively mimicking the hydroxylated proline motif of HIF-α, which allows it to occupy the substrate-binding pocket of VHL with high affinity.[2] The (S,R,S) stereochemistry is critical for this binding activity.[7]
In the context of this compound, the AHPC component is the functional "hook" for the VHL E3 ligase. The PEG1 linker provides a spacer for conjugation, and the tosylate (OTs) group serves as an excellent leaving group for chemical synthesis, allowing for the covalent attachment of a warhead—a ligand designed to bind to a specific protein of interest (POI).
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized from this compound acts as a molecular bridge. The (S,R,S)-AHPC end binds to the VHL E3 ligase complex, while the warhead end simultaneously binds to the target protein. This induced proximity results in the formation of a stable ternary complex (Target Protein—PROTAC—VHL).[8] The formation of this complex is the critical event that positions the target protein for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the VHL complex. Once polyubiquitinated, the target protein is recognized and degraded by the proteasome, and the PROTAC can dissociate to mediate another round of degradation, acting in a catalytic manner.
Quantitative Analysis of (S,R,S)-AHPC-Based PROTACs
The efficacy of a PROTAC is measured by several key parameters. The (S,R,S)-AHPC (VH032) ligand has been incorporated into numerous highly potent PROTACs, including the well-characterized BET-family degraders MZ1 and ARV-771.
| Parameter | Description |
| Kd (Binding Affinity) | The dissociation constant, measuring the binding strength between a ligand and a protein. A lower Kd indicates stronger binding. |
| DC50 (Degradation Potency) | The concentration of a PROTAC required to degrade 50% of the target protein after a specific time. |
| Dmax (Degradation Efficacy) | The maximum percentage of target protein degradation achievable with a given PROTAC. |
Below are summarized data for representative PROTACs utilizing the (S,R,S)-AHPC (VH032) ligand.
Table 1: Binding Affinities of VHL Ligand and Derived PROTACs
| Compound | Binding Partner | Assay | Kd / IC50 (nM) |
|---|---|---|---|
| VH032 | VHL Complex | SPR | 178[9] |
| MZ1 | VHL Complex | ITC | 66[10] |
| MZ1 | BRD4 (BD2) | ITC | 15[10] |
| ARV-771 | BRD4 (BD1) | - | 9.6[11] |
| ARV-771 | BRD4 (BD2) | - | 7.6[11] |
Table 2: Degradation Performance of VH032-Based PROTACs
| PROTAC | Target(s) | Cell Line | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| MZ1 | BRD4 | H661 | 8 | >95 (at 100 nM) |
| H838 | 23 | >95 (at 100 nM) | ||
| HeLa | < 100[12] | Not Reported | ||
| ARV-771 | BRD2/3/4 | 22Rv1 (CRPC) | < 5[13] | Not Reported |
| | | VCaP (CRPC) | < 5[13] | Not Reported |
Key Experimental Protocols
Characterizing a novel PROTAC involves a series of assays to confirm its mechanism of action, from initial binding to final protein degradation.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
This protocol is used to quantify the reduction of a target protein in cells following PROTAC treatment.[14][15]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that will reach 70-80% confluency on the day of lysis. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is 0.1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubate for a predetermined time (e.g., 18-24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
-
Immunoblotting and Detection:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash 3x with TBST and apply an ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the PROTAC's mechanism by confirming the formation of the Target Protein-PROTAC-E3 Ligase complex in cells.[16][17]
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7 for ERα target) in 10 cm plates to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the complex components.
-
Treat cells with the PROTAC (e.g., 100 nM) or DMSO vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS and lyse with 1 mL of ice-cold non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
Scrape cells, transfer to a tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Set aside a small aliquot as the "input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add 2-5 µg of an antibody against the E3 ligase (e.g., anti-VHL) or the target protein. As a negative control, use an equivalent amount of isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G bead slurry and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of cold lysis buffer to remove non-specific binders.
-
After the final wash, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples and the input control onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1.
-
Probe separate membranes with antibodies for the target protein and the VHL E3 ligase.
-
A successful Co-IP is indicated by the presence of the target protein band in the sample where the VHL ligase was immunoprecipitated (and vice-versa), but not in the IgG control.
-
Protocol 3: In Vitro Ubiquitination Assay
This cell-free assay directly demonstrates that the PROTAC can induce ubiquitination of the target protein in a reconstituted system.[1][18]
-
Reagents:
-
Purified recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., CRL2VHL), and the target protein of interest (POI).
-
Human recombinant ubiquitin.
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl, 1 M NaCl, 100 mM MgCl2, 10 mM DTT).
-
ATP solution (100 mM).
-
PROTAC stock solution in DMSO.
-
-
Reaction Setup:
-
On ice, prepare a master mix containing buffer, ATP, E1, E2, and ubiquitin.
-
For a 25 µL reaction, combine the following (final concentrations are examples):
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (5 mM final)
-
1.25 µL E1 Enzyme (50 nM final)
-
1.25 µL E2 Enzyme (250 nM final)
-
2.0 µL Ubiquitin (~8 µM final)
-
1.25 µL POI (250 nM final)
-
-
In separate tubes, add the purified E3 ligase complex (e.g., 100 nM final).
-
Add the PROTAC to the desired final concentration (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control.
-
Set up control reactions, such as omitting E1, E3, or the PROTAC, to confirm dependency.
-
-
Incubation:
-
Initiate the reaction by adding the master mix to the tubes containing the E3 ligase and PROTAC/DMSO.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
-
Analysis by Western Blot:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Load the reaction products onto an SDS-PAGE gel.
-
Perform Western blotting and probe with an antibody against the target protein.
-
Successful ubiquitination will be visualized as a "ladder" of higher molecular weight bands above the band of the unmodified target protein, indicating the addition of one or more ubiquitin molecules. This ladder should be prominent in the complete reaction but absent or significantly reduced in the control reactions.
-
Conclusion
The (S,R,S)-AHPC ligand is the cornerstone of a powerful class of PROTACs that effectively recruit the von Hippel-Lindau E3 ligase for targeted protein degradation. As a component of the synthetic intermediate this compound, it provides a validated, high-affinity anchor to the ubiquitin-proteasome system. A thorough understanding of its mechanism, coupled with rigorous quantitative analysis and detailed experimental validation as outlined in this guide, is essential for the successful design and development of novel, VHL-based degraders. The continued application of these principles will undoubtedly drive the advancement of PROTACs as a major therapeutic platform in oncology and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Ubiquitination Assay - Profacgen [profacgen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Key: A Technical Guide to Targeted Protein Degradation with VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." This approach harnesses the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. This guide provides an in-depth exploration of the core principles of TPD, with a specific focus on PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, a widely utilized and highly tractable ligase in the field. We will delve into the mechanism of action, key quantitative parameters for efficacy, detailed experimental protocols for characterization, and the critical components of VHL-based PROTAC design.
The VHL-Mediated Degradation Pathway: A Catalytic Cycle of Elimination
The fundamental principle of VHL-based targeted protein degradation lies in the PROTAC-induced formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, initiates a catalytic cycle of protein elimination.
First, the PROTAC, with its two distinct "warheads," simultaneously binds to the POI and the VHL E3 ligase.[1] This event forms a transient ternary complex (POI-PROTAC-VHL). The formation of this complex is a critical step, and its stability and kinetics significantly influence the efficiency of degradation.[2][3][4] Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The POI becomes polyubiquitinated, marking it for recognition by the 26S proteasome. The proteasome then unfolds and degrades the polyubiquitinated POI into small peptides. A key feature of this process is that the PROTAC is not degraded and is released to engage another POI and VHL ligase, enabling it to act catalytically and induce the degradation of multiple target protein molecules.[1]
Quantitative Assessment of PROTAC Efficacy
The evaluation of a PROTAC's effectiveness relies on several key quantitative parameters that describe its ability to induce protein degradation. These metrics are crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.
| Parameter | Description | Typical Units | Significance |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein at a specific time point.[5][6] | nM or µM | A primary measure of a PROTAC's potency. Lower DC50 values indicate higher potency. |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC, regardless of concentration.[5][6] | % | Indicates the efficacy of a PROTAC. A high Dmax is desirable, signifying near-complete target removal. |
| KD (binary) | The equilibrium dissociation constant for the binding of the PROTAC to either the POI or the E3 ligase alone.[2][7] | nM or µM | Characterizes the affinity of the individual warheads of the PROTAC for their respective targets. |
| KD (ternary) | The equilibrium dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex.[2][7] | nM or µM | A critical parameter that reflects the stability of the key intermediate complex required for degradation. |
| α (Cooperativity) | The ratio of the binary binding affinities to the ternary complex affinity (α = KDbinary(POI) * KDbinary(VHL) / KDternary). A value > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[2][7] | Dimensionless | Provides insight into the thermodynamics of ternary complex formation. Positive cooperativity is often associated with more efficient degradation. |
Table 1: Key Quantitative Parameters for VHL-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | p110α | MDA-MB-231 | 227.4 | 71.3 | [8] |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [8] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [8] |
| NR-11c | p38α | Various | Nanomolar range | >90% | [9] |
| MZ1 | BRD4 | HeLa | ~10 | >90% | [2][7] |
| PROTAC 139 | BRD4 | PC3 | 2.58 | 94 | [10] |
| PROTAC 139 | BRD4 | EOL-1 | 216 | 67 | [10] |
Table 2: Examples of Reported Efficacy Data for VHL-based PROTACs
Experimental Protocols for Characterization
A robust assessment of VHL-based PROTACs requires a combination of cellular and biophysical assays to determine their degradation efficiency and to elucidate the underlying mechanism of action.
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the extent of target protein degradation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to equal concentrations and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Biophysical Assays for Ternary Complex Characterization
Understanding the formation and stability of the POI-PROTAC-VHL ternary complex is crucial for rational PROTAC design. Several biophysical techniques are employed for this purpose.
3.2.1. Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics (on- and off-rates) and affinity of molecular interactions in real-time.
Methodology:
-
Surface Preparation: Immobilize a biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC alone over the VHL-coated surface to determine the binary binding kinetics and affinity (KDbinary).
-
Ternary Complex Analysis: Pre-incubate the PROTAC with a saturating concentration of the POI. Inject this mixture over the VHL-coated surface to measure the kinetics and affinity of ternary complex formation (KDternary).
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α).[2][3][4]
3.2.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: Prepare the VHL E3 ligase complex in the ITC cell and the PROTAC (for binary interaction) or a pre-formed POI-PROTAC complex (for ternary interaction) in the injection syringe. Ensure both samples are in identical buffer to minimize heats of dilution.
-
Titration: Perform a series of small injections of the syringe solution into the cell while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat flow peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[1][7]
3.2.3. Bio-Layer Interferometry (BLI)
BLI is another label-free technique for monitoring molecular interactions in real-time, similar to SPR.
Methodology:
-
Sensor Loading: Immobilize a biotinylated POI onto a streptavidin-coated biosensor tip.
-
Association: Dip the sensor into a solution containing the PROTAC to measure the binary PROTAC-POI interaction. Subsequently, move the sensor to a solution containing both the PROTAC and the VHL E3 ligase to measure ternary complex formation.
-
Dissociation: Move the sensor back into a buffer-only solution to measure the dissociation of the complex.
-
Data Analysis: Analyze the resulting interferometry signal to determine the kinetic and affinity constants.[1][7]
Core Components of VHL-based PROTACs: A Logical Relationship
The architecture of a VHL-based PROTAC is a critical determinant of its efficacy. It consists of three key components, each with a specific function, connected in a precise logical relationship.
-
POI Ligand (Warhead 1): This component is responsible for binding to the target protein of interest. Its affinity and selectivity for the POI are crucial for the PROTAC's specificity.
-
VHL Ligand (Warhead 2): This moiety binds to the VHL E3 ligase, effectively "hijacking" it to the POI. The design of potent and specific VHL ligands has been a key enabler of VHL-based TPD.
-
Linker: The linker connects the POI and VHL ligands. Its length, composition, and attachment points are critical for optimizing the formation of a productive ternary complex. The linker must be designed to allow for the appropriate spatial orientation of the POI and VHL to facilitate efficient ubiquitination.
Conclusion and Future Perspectives
Targeted protein degradation using VHL-based PROTACs represents a paradigm shift in drug discovery. By converting a binding event into a catalytic degradation process, this technology offers the potential to target a wide range of disease-causing proteins with high potency and selectivity. The continued development of novel VHL ligands, optimization of linker chemistry, and a deeper understanding of the biophysics of ternary complex formation will undoubtedly expand the therapeutic reach of this powerful modality. The in-depth technical understanding and the experimental methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the field of targeted protein degradation and unlock its full therapeutic potential.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. lifesensors.com [lifesensors.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Key Building Block: A Technical Guide to the Discovery and Development of (S,R,S)-AHPC-PEG1-OTs
(S,R,S)-AHPC-PEG1-OTs has emerged as a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. This E3 ligase ligand-linker conjugate, which incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a single polyethylene (B3416737) glycol (PEG) spacer, and a reactive tosylate (OTs) group, serves as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This in-depth guide details its discovery and development history, provides key quantitative data, outlines experimental protocols, and visualizes its role in the broader context of PROTAC technology.
Discovery and Development: From VHL Ligands to Modular PROTAC Synthesis
The development of this compound is intrinsically linked to the broader history of PROTACs and the discovery of potent, small-molecule ligands for E3 ubiquitin ligases.
The Genesis of VHL Ligands: The journey began with the understanding of the crucial interaction between the VHL protein and the Hypoxia-Inducible Factor 1α (HIF-1α). In normoxic conditions, prolyl-hydroxylated HIF-1α is recognized by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. This natural process provided a blueprint for designing small molecules that could mimic the hydroxylated proline motif of HIF-1α and bind to VHL. Early efforts in the labs of Craig Crews and Alessio Ciulli, among others, led to the development of peptide-based VHL ligands. A significant breakthrough was the creation of non-peptidic, small-molecule VHL ligands, which offered improved cell permeability and "drug-like" properties, essential for the development of effective PROTACs.
The Rise of the (S,R,S)-AHPC Core: Among the most successful and widely adopted VHL ligands is the (S,R,S)-AHPC ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) core, also known as VH032. Its stereochemistry is critical for high-affinity binding to VHL. This scaffold provided a robust "anchor" to recruit the VHL E3 ligase.
The Modular Approach and the Birth of this compound: As PROTAC design matured, the focus shifted towards a modular approach, where a VHL ligand could be readily connected to a "warhead" (a ligand for a target protein) via a chemical linker. This necessitated the creation of VHL ligand-linker conjugates with a reactive functional group at the terminus of the linker, allowing for straightforward conjugation to a variety of warheads.
This compound is a prime example of such a building block. Its design incorporates:
-
The (S,R,S)-AHPC core: for potent and selective VHL recruitment.
-
A PEG1 linker: A short, hydrophilic single polyethylene glycol unit. The inclusion of a PEG linker can enhance the aqueous solubility of the resulting PROTAC. The short length of the PEG1 unit provides a degree of conformational constraint, which can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
-
A tosylate (OTs) group: This is an excellent leaving group for nucleophilic substitution reactions, making this compound a reactive intermediate that can be readily conjugated with nucleophilic functional groups (such as amines or thiols) on a target protein ligand.
While the precise first synthesis of this compound is not prominently documented in a single landmark paper, its development was a logical progression in the field. Chemical suppliers began to offer this and similar pre-functionalized linkers to facilitate PROTAC synthesis for the wider research community. The use of a closely related precursor is described in the work by Burslem et al. in their 2019 Cancer Research publication on the development of a BCR-ABL1 degrader, GMB-475, highlighting the utility of this class of building blocks in creating potent and selective PROTACs.[1]
Quantitative Data
The efficacy of a PROTAC is dependent on several factors, including the binding affinity of the E3 ligase ligand to its target and the degradation efficiency of the final PROTAC molecule.
Table 1: Binding Affinity of the (S,R,S)-AHPC Core to VHL
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| (S,R,S)-AHPC (VH032) | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega (2020). |
Table 2: Representative Degradation Performance of a PROTAC Synthesized using an (S,R,S)-AHPC-based Building Block (GMB-475)
| PROTAC | Target Protein | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Reference |
| GMB-475 | BCR-ABL1 | K562 | ~100 nM | 1.11 µM | Burslem, G. M., et al. (2019). Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation. Cancer Research.[1] |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. IC50 is the concentration that inhibits 50% of cell proliferation.
Experimental Protocols
The following are representative protocols for the synthesis of the (S,R,S)-AHPC core, the inferred synthesis of this compound, and its application in PROTAC synthesis and evaluation.
Synthesis of the (S,R,S)-AHPC (VH032) Core
The synthesis of the (S,R,S)-AHPC core has been described in the literature and typically involves a multi-step sequence. A representative, high-yielding, and chromatography-free synthesis has been reported, making the ligand more accessible. The general strategy involves the coupling of four key building blocks.
Representative Synthesis of this compound
This protocol is an inferred method based on standard organic chemistry principles for the synthesis of the title compound from the (S,R,S)-AHPC core.
-
PEGylation of (S,R,S)-AHPC:
-
To a solution of (S,R,S)-AHPC in a suitable aprotic solvent (e.g., DMF), add a base (e.g., DIPEA).
-
Add 2-(2-chloroethoxy)ethanol (B196239) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by LC-MS.
-
Work up the reaction and purify the resulting alcohol intermediate by column chromatography.
-
-
Tosylation of the PEGylated Intermediate:
-
Dissolve the alcohol intermediate in a suitable solvent (e.g., DCM) and cool to 0 °C.
-
Add a base (e.g., triethylamine (B128534) or pyridine).
-
Add tosyl chloride portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by flash column chromatography.
-
Synthesis of a PROTAC using this compound
This protocol describes the conjugation of this compound to a target protein ligand containing a nucleophilic group (e.g., a primary amine).
-
Conjugation Reaction:
-
Dissolve the amine-containing target protein ligand in a suitable polar aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base (e.g., DIPEA) to the solution.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Western Blot for Protein Degradation Analysis
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH) overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: General workflow for PROTAC synthesis and evaluation.
Conclusion
This compound represents a significant step in the evolution of targeted protein degradation, providing a versatile and efficient building block for the construction of VHL-recruiting PROTACs. Its rational design, combining a potent E3 ligase ligand with a functionalized linker, has streamlined the process of PROTAC synthesis, enabling researchers to rapidly generate and test novel protein degraders against a wide array of therapeutic targets. The continued development and application of such modular chemical tools will undoubtedly fuel further innovation in this exciting therapeutic modality.
References
Physicochemical properties of (S,R,S)-AHPC-PEG1-OTs for synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and application of (S,R,S)-AHPC-PEG1-OTs, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal tosylate group, facilitating the targeted degradation of specific proteins.
Physicochemical Properties
This compound, also known as VH032-PEG1-OTs, is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] Its key role is to recruit the VHL E3 ubiquitin ligase as part of a PROTAC, which in turn ubiquitinates a target protein, marking it for degradation by the proteasome. The PEG linker enhances solubility and provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal tosylate group is a good leaving group, making the molecule reactive towards nucleophiles for conjugation to a target protein ligand.
A summary of its known physicochemical properties is presented below:
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₂N₄O₈S₂ | Vendor Information |
| Molecular Weight | 686.84 g/mol | Vendor Information |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in DMSO | Inferred from related compounds |
| Storage | Store at -20°C | Vendor Recommendation |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a representative synthesis can be proposed based on established chemical principles for the synthesis of the (S,R,S)-AHPC core, PEGylation, and subsequent tosylation. The general synthetic strategy involves a multi-step process.
Representative Synthetic Scheme:
A plausible synthetic route would involve:
-
Synthesis of the (S,R,S)-AHPC core: This is a multi-step process that has been described in the chemical literature.
-
PEGylation: The (S,R,S)-AHPC core is then reacted with a suitable PEG1 linker precursor, likely containing a terminal hydroxyl group.
-
Tosylation: The terminal hydroxyl group of the PEG linker is then converted to a tosylate group.
Experimental Protocol: Representative Tosylation of a PEGylated Intermediate
This protocol describes a general method for the tosylation of a hydroxyl-terminated PEG linker attached to a molecule of interest, which is a key final step in the synthesis of this compound.
Materials:
-
(S,R,S)-AHPC-PEG1-OH (1 equivalent)
-
Dry Dichloromethane (DCM)
-
Pyridine (B92270) or Triethylamine (B128534) (1.5 equivalents)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)
-
Sodium sulfate (B86663) (anhydrous)
-
Water
-
Brine solution
Procedure:
-
Dissolve the (S,R,S)-AHPC-PEG1-OH in dry DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents) to the solution and stir for 5-10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction has not proceeded to completion, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water (2 x 10 volumes) and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product should be purified by flash column chromatography on silica (B1680970) gel to obtain the final product.
Role in PROTAC Technology
This compound serves as a bifunctional molecule that links a ligand for a target protein to the VHL E3 ligase. This linkage is fundamental to the mechanism of action of PROTACs, which induce the degradation of specific proteins.
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC using this compound involves a systematic workflow from synthesis to biological evaluation.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-PEG1-OTs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design.[1] This document provides detailed application notes and protocols for the synthesis of PROTACs using (S,R,S)-AHPC-PEG1-OTs, a versatile building block for VHL-recruiting PROTACs. The single polyethylene (B3416737) glycol (PEG) unit enhances aqueous solubility, while the terminal tosylate (OTs) group serves as an effective leaving group for conjugation to a POI ligand.[2][3]
Core Principle of PROTAC Action
The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity, facilitated by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, resulting in its selective removal from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes the conjugation of this compound to a target protein ligand containing a nucleophilic group, such as a primary or secondary amine, or a hydroxyl group. The tosylate group is an excellent leaving group, facilitating an SN2 reaction with the nucleophile on the POI ligand.
Materials:
-
This compound
-
Target Protein Ligand (with a primary/secondary amine or hydroxyl group)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Reverse-phase preparative High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add the non-nucleophilic base (2.0-3.0 equivalents) to the solution. Stir for 10-15 minutes at room temperature to deprotonate the nucleophilic group on the POI ligand.
-
Addition of this compound: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) for 12-24 hours. The optimal temperature will depend on the nucleophilicity of the POI ligand.
-
Monitoring: Monitor the reaction progress by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot
This protocol outlines the procedure to determine the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context. Key parameters to be determined are the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the synthesized PROTAC in complete growth medium. The final concentration of the vehicle (DMSO) should be consistent across all wells (typically ≤ 0.1%).
-
Incubation: Remove the old medium from the cells and add the medium containing different concentrations of the PROTAC. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values using non-linear regression.
-
Data Presentation: Representative Degradation Data
The efficacy of PROTACs is highly dependent on the target protein, the specific ligands, and the linker length. The following tables provide representative quantitative data for VHL-recruiting PROTACs targeting oncogenic kinases, illustrating the potency that can be achieved.
Note: The following data is for illustrative purposes and is not derived from PROTACs synthesized specifically with this compound, but from VHL-based PROTACs with similar structural features.
Table 1: Degradation of BCR-ABL in K562 Cells
| PROTAC Compound | Target Ligand | E3 Ligase Ligand | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| SIAIS178 | Dasatinib (B193332) | (S,R,S)-AHPC | PEG-based | 8.5 | >90 | [4] |
| GMB-475 | GNF-5 | (S,R,S)-AHPC | PEG-based | ~500 | >80 | [4] |
Table 2: Degradation of BTK in B-cell Malignancy Cell Lines
| PROTAC Compound | Target Ligand | E3 Ligase Ligand | Linker | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| P13I | Ibrutinib | Pomalidomide (CRBN) | PEG-based | HBL-1 | ~30 | >90 | [5] |
| MT-802 | Ibrutinib Analog | Pomalidomide (CRBN) | PEG-based | Mino | ~10 | >90 | [6] |
Application Example: Targeting BCR-ABL in Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver of CML.[7] Degradation of BCR-ABL via a PROTAC approach offers a promising therapeutic strategy. A PROTAC synthesized using this compound and a BCR-ABL inhibitor like dasatinib would recruit the VHL E3 ligase to BCR-ABL, leading to its degradation. This would shut down the downstream signaling pathways that drive CML cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Potential molecules implicated in downstream signaling pathways of p185BCR-ABL in Ph+ ALL involve GTPase-activating protein, phospholipase C-gamma 1, and phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (S,R,S)-AHPC-PEG1-OTs (A VHL-based PROTAC Degrader)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S,R,S)-AHPC-PEG1-OTs, a PROTAC (Proteolysis-Targeting Chimera) designed for targeted protein degradation, in various cell-based assays. For the context of these protocols, we will assume the target of this PROTAC is the Bromodomain-containing protein 4 (BRD4), a well-established target for cancer therapy.
This compound is a heterobifunctional molecule that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a polyethylene (B3416737) glycol (PEG) linker, and a warhead targeting a specific protein of interest (in this hypothetical case, BRD4). By simultaneously binding to both the target protein and the E3 ligase, it induces the ubiquitination and subsequent proteasomal degradation of the target protein.
Mechanism of Action
The fundamental mechanism of this compound involves the formation of a ternary complex between the target protein (BRD4), the PROTAC molecule itself, and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Application Notes and Protocols: A Detailed Experimental Workflow for PROTAC Synthesis with AHPC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery.[1][2] These heterobifunctional molecules offer the unprecedented ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][3][] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, and ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold are frequently employed for this purpose. The linker, far from being a simple spacer, plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[][5]
This document provides a detailed experimental workflow for the synthesis and evaluation of PROTACs incorporating azetidine, piperidine, and cyclohexane (B81311) (AHPC)-based linkers. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: PROTAC Mechanism of Action.
Experimental Workflow Overview
The development of a novel PROTAC is a multi-step process that involves the design and synthesis of the molecule, followed by rigorous in vitro and in vivo evaluation.
Caption: General PROTAC Development Workflow.
Experimental Protocols
Protocol 1: Synthesis of an AHPC-Linker Precursor
This protocol describes a general method for the synthesis of an AHPC-linker conjugate with a terminal functional group (e.g., carboxylic acid or amine) for subsequent coupling to the protein of interest (POI) ligand. Here, we exemplify the synthesis of an AHPC-PEG-acid linker.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Boc-protected PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-NH-PEGn-COOH)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
-
Deprotection of the carboxylic acid:
-
Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.
-
Confirm the product identity and purity by NMR and LC-MS.
-
Protocol 2: Synthesis of the Final PROTAC via Amide Coupling
This protocol outlines the conjugation of the AHPC-linker precursor to a POI ligand containing a suitable functional group (e.g., an amine).
Materials:
-
AHPC-linker precursor (from Protocol 1)
-
POI ligand with a free amine
-
Amide coupling reagents (e.g., HATU or HBTU/HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the AHPC-linker precursor and the POI ligand in anhydrous DMF.
-
Add the amide coupling reagents and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Biological Evaluation
A comprehensive biological evaluation is crucial to determine the efficacy and selectivity of the synthesized PROTAC.
In Vitro Evaluation
The in vitro evaluation workflow aims to assess the PROTAC's ability to bind its targets, induce the formation of a ternary complex, and mediate the degradation of the POI in a cellular context.
Caption: In Vitro Evaluation Workflow.
Protocol 3: Target Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the extent of protein degradation.
-
Quantitative Data Summary
The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes representative data for VHL-recruiting PROTACs with different linkers and targets.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| PROTAC A | BRD4 | HeLa | 15 | >95 | AHPC-PEG4 |
| PROTAC B | BTK | MOLM-14 | 50 | 90 | AHPC-Piperidine |
| PROTAC C | KRAS G12C | NCI-H358 | 120 | 85 | AHPC-Cyclohexane |
| PROTAC D | ERRα | MDA-MB-231 | 77 | >90 | PEG-based |
| PROTAC E | p38α | Mammalian cells | Nanomolar range | Not Specified | Not Specified |
Conclusion
The synthesis of PROTACs with AHPC linkers is a versatile and powerful approach for targeted protein degradation. The modular nature of PROTACs allows for the systematic optimization of their components to achieve desired potency, selectivity, and pharmacokinetic properties. The detailed protocols and evaluation workflows presented in these application notes provide a solid foundation for researchers to design, synthesize, and characterize novel PROTACs for therapeutic and research applications. Careful consideration of the linker chemistry, length, and attachment points is paramount to the successful development of effective protein degraders.
References
Application Notes: (S,R,S)-AHPC-PEG1-OTs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG1-OTs is a pivotal chemical tool in the burgeoning field of targeted protein degradation. It is a pre-functionalized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a short, flexible polyethylene (B3416737) glycol (PEG) linker. The terminal tosylate group (-OTs) serves as an excellent leaving group, facilitating efficient conjugation to a ligand for a protein of interest (POI).
PROTACs are heterobifunctional molecules that function by recruiting a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy to eliminate disease-causing proteins, including those considered "undruggable" by traditional small molecule inhibitors. These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs for cancer research, focusing on the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a well-validated cancer target.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound operates by hijacking the cell's natural ubiquitin-proteasome system. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the molecule binds to the target protein (e.g., BRD4). This induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. The E3 ligase then catalyzes the transfer of ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation.
Figure 1: PROTAC Mechanism of Action.
Application Example: Synthesis of a BRD4-Degrading PROTAC
Here, we describe a representative synthesis of a BRD4-degrading PROTAC, herein named BRD4-Degrader-1, using this compound and an amine-functionalized derivative of the BRD4 inhibitor, JQ1.
Figure 2: Synthetic Workflow for a BRD4 PROTAC.
Protocol: Synthesis of BRD4-Degrader-1
Materials:
-
This compound
-
JQ1-NH2 (or a similar amine-functionalized JQ1 derivative)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vial.
-
Add the JQ1-amine derivative (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry and NMR spectroscopy.
Experimental Protocols for PROTAC Characterization
A series of in vitro and cell-based assays are required to validate the activity and mechanism of action of the newly synthesized PROTAC.
Figure 3: Experimental Workflow for PROTAC Characterization.
Protocol 1: Western Blot for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels in cancer cells treated with the PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa, THP-1)
-
BRD4-Degrader-1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membrane
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of BRD4-Degrader-1 (e.g., 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a co-treatment group with the PROTAC and MG132 (10 µM, pre-incubated for 1-2 hours) to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4 and a loading control overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce BRD4 ubiquitination in a reconstituted system.
Materials:
-
Recombinant human E1 (UBE1), E2 (e.g., UbcH5a), and VHL E3 ligase complex
-
Recombinant human BRD4 protein
-
Ubiquitin and ATP
-
BRD4-Degrader-1
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-BRD4 or anti-Ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL complex, BRD4, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add BRD4-Degrader-1 or DMSO (vehicle control) to the reaction mixtures. Set up control reactions lacking E1, E3, or ATP to ensure dependency.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction products by Western blot, probing with an anti-BRD4 antibody.
-
Interpretation: A high-molecular-weight smear or ladder of bands above the unmodified BRD4 band indicates successful poly-ubiquitination.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the functional consequence of BRD4 degradation on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
BRD4-Degrader-1
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of BRD4-Degrader-1.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation
Quantitative data from the characterization of a hypothetical BRD4-Degrader-1 are summarized below. These values are representative of potent VHL-based BRD4 degraders found in the literature.
Table 1: In Vitro Degradation and Proliferation Data
| Parameter | Cell Line | Value | Description |
| DC50 | MDA-MB-231 | 15 nM | Concentration for 50% maximal degradation of BRD4 after 24h. |
| Dmax | MDA-MB-231 | >95% | Maximum percentage of BRD4 degradation. |
| IC50 | MDA-MB-231 | 30 nM | Concentration for 50% inhibition of cell viability after 72h. |
Table 2: Ternary Complex Formation and Binding Affinity
| Parameter | Assay | Value | Description |
| KD (PROTAC to BRD4) | ITC/SPR | 50 nM | Binding affinity of the PROTAC to the target protein. |
| KD (PROTAC to VHL) | ITC/SPR | 150 nM | Binding affinity of the PROTAC to the E3 ligase. |
| Cooperativity (α) | FRET/SPR | 5 | A measure of the favorable interaction in the ternary complex. |
Conclusion
This compound is a valuable and versatile chemical probe for the synthesis of VHL-recruiting PROTACs. Its pre-installed high-affinity VHL ligand and reactive tosylate group streamline the development of novel protein degraders. The protocols and data presented here provide a framework for the successful application of this molecule in cancer research, enabling the targeted degradation of proteins of interest and the exploration of new therapeutic strategies.
Application Notes: Step-by-Step Guide for Designing a PROTAC with (S,R,S)-AHPC-PEG1-OTs
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Purpose: This document provides a detailed guide for the rational design, synthesis, and evaluation of a Proteolysis-Targeting Chimera (PROTAC) utilizing the versatile von Hippel-Lindau (VHL) E3 ligase ligand building block, (S,R,S)-AHPC-PEG1-OTs.
Introduction to PROTAC Technology and this compound
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that redirect the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3]
A PROTAC molecule is composed of three essential parts:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[1][4] This "kiss of death" marks the POI for degradation by the 26S proteasome, after which the PROTAC is released and can act catalytically to degrade more target protein molecules.[2][4]
This compound is a key building block for constructing VHL-recruiting PROTACs. It consists of:
-
(S,R,S)-AHPC: A high-affinity ligand for the VHL E3 ubiquitin ligase.[5]
-
PEG1: A single polyethylene (B3416737) glycol unit that serves as a short, flexible linker, which can enhance aqueous solubility.[5][6]
-
OTs (Tosylate): A good leaving group that facilitates the efficient covalent attachment of a POI ligand via nucleophilic substitution, streamlining the synthesis process.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Step-by-Step PROTAC Design and Synthesis Workflow
The development of a novel PROTAC is an iterative process involving design, chemical synthesis, and biological evaluation.[6][7]
Caption: General workflow for PROTAC design and evaluation.
Experimental Protocols
Protocol 4.1: PROTAC Synthesis via Nucleophilic Substitution
This protocol describes the conjugation of a POI ligand containing a primary amine to this compound.
Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase preparative HPLC system
-
LC-MS and NMR for characterization
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to facilitate the reaction if necessary.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 4.2: Target Protein Degradation Assay (Western Blot)
The primary method to evaluate PROTAC efficacy is to measure the reduction in the levels of the target protein.[3]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3][5]
-
Block the membrane for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies (target protein and loading control) overnight at 4°C.[3][5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[3]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[3]
-
Data Presentation: Evaluating PROTAC Performance
The efficacy of newly synthesized PROTACs is typically assessed by their DC₅₀ and Dₘₐₓ values. The table below presents hypothetical data for a series of PROTACs targeting a kinase, illustrating how linker modification can impact degradation potency.
| PROTAC ID | E3 Ligase Ligand | Linker | Warhead (Kinase X Inhibitor) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | (S,R,S)-AHPC | PEG1 | Inhibitor A | 75 | 92 |
| PROTAC-2 | (S,R,S)-AHPC | PEG3 | Inhibitor A | 25 | 95 |
| PROTAC-3 | (S,R,S)-AHPC | PEG5 | Inhibitor A | 80 | 88 |
| PROTAC-4 | (S,R,S)-AHPC | Alkyl-C3 | Inhibitor A | 150 | 75 |
Data are for illustrative purposes only.
Example Signaling Pathway: MAPK Pathway Modulation
PROTACs can be designed to target key proteins in signaling pathways implicated in diseases like cancer. For instance, a PROTAC targeting a kinase in the MAPK pathway can induce its degradation, thereby inhibiting downstream signaling.
Caption: Inhibition of the MAPK pathway via PROTAC-mediated degradation of RAF.
Conclusion
The this compound building block offers a streamlined and efficient entry point for the synthesis of VHL-based PROTACs. By following a systematic workflow of rational design, chemical synthesis, and rigorous biological evaluation, researchers can develop potent and selective protein degraders for therapeutic and research applications. The iterative optimization of the linker and warhead components is crucial for achieving the desired degradation profile and advancing the field of targeted protein degradation.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Ubiquitination Assays Using VHL-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] VHL-based PROTACs are a prominent class of these heterobifunctional molecules, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a specific target protein.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the proteasome.[4]
An in vitro ubiquitination assay is a critical tool for characterizing the biochemical activity of VHL-based PROTACs.[5] This assay allows for the direct assessment of a PROTAC's ability to mediate the formation of a productive ternary complex (PROTAC:VHL:Target Protein) and subsequent ubiquitination of the target protein in a controlled, cell-free environment.[6][7] These application notes provide a detailed protocol for performing an in vitro ubiquitination assay with VHL-based PROTACs, including data presentation and visualization of the key pathways and workflows.
Signaling Pathway of VHL-Based PROTAC-Mediated Ubiquitination
VHL-based PROTACs function by inducing the ubiquitination of a target protein. This process involves a series of enzymatic steps, as illustrated in the diagram below. The PROTAC molecule acts as a bridge, bringing the VHL E3 ligase complex into close proximity with the target protein, which is not its natural substrate. This proximity allows the E2 ubiquitin-conjugating enzyme, associated with the VHL complex, to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the proteasome.
Experimental Workflow
The in vitro ubiquitination assay follows a structured workflow to ensure reproducibility and accurate results. The key steps include reaction setup, incubation, termination, and analysis of ubiquitination. The following diagram outlines the general experimental procedure.
Detailed Experimental Protocol
This protocol provides a general framework for an in vitro ubiquitination assay using a VHL-based PROTAC. Optimal conditions may vary depending on the specific target protein, PROTAC, and reagents used.
Materials and Reagents
Enzymes and Substrates:
-
E1 Activating Enzyme (e.g., human UBA1)
-
E2 Conjugating Enzyme (e.g., UBE2D1/UbcH5a)
-
VHL E3 Ligase Complex (recombinant VHL/Elongin B/Elongin C/Cul2/Rbx1)
-
Wild-type Ubiquitin
-
Target Protein of Interest (recombinant)
-
VHL-based PROTAC
Buffers and Solutions:
-
Ubiquitination Reaction Buffer (10x): 500 mM HEPES pH 7.5, 50 mM MgCl₂, 10 mM DTT
-
ATP Solution (100 mM)
-
PROTAC solvent (e.g., DMSO)
-
SDS-PAGE Sample Buffer (4x)
-
Nuclease-free water
Quantitative Data Summary
The following table provides suggested starting concentrations for the components of the in vitro ubiquitination reaction. These concentrations should be optimized for each specific experimental system.
| Component | Stock Concentration | Final Concentration |
| E1 Activating Enzyme | 1-10 µM | 50-200 nM |
| E2 Conjugating Enzyme | 10-50 µM | 0.2-1 µM |
| VHL E3 Ligase Complex | 1-10 µM | 100-500 nM |
| Ubiquitin | 1-10 mg/mL | 5-20 µM |
| Target Protein | 1-10 µM | 0.5-2 µM |
| ATP | 100 mM | 2-10 mM |
| VHL-based PROTAC | 1-10 mM | 0.1-10 µM |
| Reaction Buffer | 10x | 1x |
Step-by-Step Protocol
-
Thaw Reagents: Thaw all enzymes, ubiquitin, target protein, and ATP on ice.
-
Prepare Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the common reaction components (Reaction Buffer, ATP, E1, E2, Ubiquitin, and Target Protein) to ensure consistency across all reactions.
-
Set up Individual Reactions:
-
Aliquot the master mix into individual microcentrifuge tubes for each experimental condition (e.g., no PROTAC control, different PROTAC concentrations).
-
Add the VHL E3 ligase complex to each tube.
-
Add the VHL-based PROTAC or vehicle control (e.g., DMSO) to the respective tubes.
-
Adjust the final volume with nuclease-free water.
-
-
Incubation: Mix the components gently by flicking the tube and briefly centrifuge to collect the contents. Incubate the reactions at 30-37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 4x SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Analyze the reaction products using one of the methods described below.
Experimental Controls
To ensure the validity of the results, it is crucial to include the following controls:
| Control | Description | Expected Outcome |
| No PROTAC | The complete reaction mixture without the PROTAC. | No or minimal ubiquitination of the target protein. |
| No E3 Ligase (VHL) | The complete reaction mixture without the VHL E3 ligase complex. | No ubiquitination of the target protein. |
| No ATP | The complete reaction mixture without ATP. | No ubiquitination of the target protein, as E1 activation is ATP-dependent. |
| No Target Protein | The complete reaction mixture without the target protein. | To observe auto-ubiquitination of the E3 ligase. |
| PROTAC with non-target E3 | The complete reaction mixture with a different E3 ligase (e.g., CRBN) instead of VHL. | No ubiquitination of the target protein, demonstrating E3 ligase specificity. |
Data Analysis and Interpretation
The extent of target protein ubiquitination can be assessed using several methods:
-
Western Blotting: This is the most common method for visualizing ubiquitination. Reaction products are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and/or ubiquitin. A high-molecular-weight smear or ladder of bands above the unmodified target protein indicates polyubiquitination.
-
Mass Spectrometry (MS): MS-based proteomics can identify the specific lysine residues on the target protein that are ubiquitinated.[8] This provides detailed mechanistic insights into how the PROTAC orients the target for ubiquitination.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can be used for a more quantitative and high-throughput assessment of ubiquitination.
-
Fluorescence Polarization (FP): FP assays can monitor the ubiquitination reaction in real-time by detecting changes in the size of a fluorescently labeled substrate.
By performing in vitro ubiquitination assays, researchers can effectively characterize the biochemical activity of VHL-based PROTACs, providing valuable data for lead optimization and advancing the development of novel targeted protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S,R,S)-AHPC-PEG1-OTs & PROTAC Degradation Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using (S,R,S)-AHPC-PEG1-OTs in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a synthetic building block used in the construction of PROTACs. It consists of three key components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This "recruiting" element hijacks the VHL E3 ligase, a part of the cell's natural protein disposal system.
-
PEG1: A short, one-unit polyethylene (B3416737) glycol linker. The linker connects the E3 ligase ligand to the target protein binder (warhead) in the final PROTAC molecule. Its length and composition are critical for the proper formation of the ternary complex.
-
OTs (Tosylate): A good leaving group that facilitates the chemical reaction to attach the warhead, completing the synthesis of the PROTAC.
Q2: What is the general mechanism of action for a PROTAC synthesized using this compound?
PROTACs synthesized from this building block operate by inducing the degradation of a target protein through the ubiquitin-proteasome system. The process involves:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (via its "warhead") and the VHL E3 ligase (via the AHPC moiety), forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the proteasome.
Q3: What are the key parameters to measure the efficiency of a PROTAC?
The efficacy of a PROTAC is primarily quantified by two parameters, typically determined from a dose-response experiment:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC. A higher Dmax value indicates greater efficacy.
Troubleshooting Guide: Low Degradation Efficiency
This guide addresses common reasons for observing low or no degradation of your target protein when using a PROTAC synthesized with this compound.
Issue 1: Suboptimal PROTAC Concentration (The "Hook Effect")
Question: My PROTAC shows decreased degradation at higher concentrations. What is happening?
Answer: This phenomenon is known as the "hook effect". At excessively high concentrations, the PROTAC can form non-productive binary complexes (either with the target protein alone or the E3 ligase alone) instead of the required ternary complex (Target-PROTAC-E3 Ligase), leading to reduced degradation efficiency.[1]
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
-
Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.
Issue 2: Poor Cell Permeability
Question: How do I know if my PROTAC is entering the cells and reaching its target?
Answer: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[1] Poor cell permeability is a common reason for a lack of activity.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the calculated properties of your final PROTAC, such as molecular weight, polar surface area (PSA), and lipophilicity (logP). PROTACs often fall "beyond the Rule of 5".[2]
-
Cellular Target Engagement Assays: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that your PROTAC is binding to its target protein inside the cells.
Issue 3: Inefficient Ternary Complex Formation
Question: My PROTAC binds to the target protein and VHL independently, but I still don't see degradation. What could be the problem?
Answer: The formation of a stable and productive ternary complex is essential for degradation. The linker plays a critical role in the geometry of this complex.[3]
Troubleshooting Steps:
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to measure the formation and stability of the ternary complex in vitro.[4][5]
-
Linker Optimization: The PEG1 linker may be too short or too rigid for your specific target. Synthesizing analogs with different linker lengths (e.g., PEG2, PEG3) and compositions may be necessary to achieve a productive ternary complex.
Issue 4: Lack of Ubiquitination or Proteasomal Degradation
Question: How can I confirm that my PROTAC is inducing ubiquitination and that the proteasome is active?
Answer: Even if a ternary complex forms, it may not be in a conformation that allows for efficient ubiquitination of the target protein. Alternatively, the proteasome itself might be inhibited.
Troubleshooting Steps:
-
In-Cell Ubiquitination Assay: Perform an immunoprecipitation of your target protein followed by a Western blot for ubiquitin. An increase in high molecular weight bands (a ubiquitin smear) in the presence of your PROTAC indicates successful ubiquitination. It's recommended to co-treat with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Proteasome Activity Control: Include a positive control for proteasome-mediated degradation in your experiments. If a known proteasome substrate is not being degraded, there may be an issue with the proteasome in your cellular system.
Issue 5: Insufficient E3 Ligase Expression
Question: Could the choice of cell line be affecting my results?
Answer: The levels of the recruited E3 ligase can vary between different cell lines. Low expression of VHL in your chosen cell line will result in poor degradation efficiency.
Troubleshooting Steps:
-
Verify E3 Ligase Expression: Confirm the expression levels of VHL in your cell line using Western blot or qPCR.
-
Test Different Cell Lines: If VHL expression is low, consider using a different cell line known to have higher VHL levels.
Data Presentation
Table 1: Representative Degradation Data for VHL-based PROTACs with Short PEG Linkers
| PROTAC ID | Target Protein | Cell Line | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | HeLa | PEG1 | 25 | >90 |
| PROTAC-B | BRD4 | 293T | PEG2 | 15 | >95 |
| PROTAC-C | ERRα | MCF7 | PEG3 | 50 | 85 |
| PROTAC-D | RIPK2 | THP-1 | PEG4 | 8 | >90 |
Note: This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific PROTAC, target protein, and experimental conditions.
Table 2: Key Experimental Controls for PROTAC Studies
| Control Type | Purpose | Expected Outcome |
| Vehicle Control (e.g., DMSO) | To determine the basal level of the target protein. | No change in target protein levels. |
| Inactive Epimer Control | To demonstrate that degradation is dependent on VHL binding. An epimer of (S,R,S)-AHPC that does not bind VHL is used. | No degradation of the target protein. |
| Warhead-only Control | To show that target protein binding alone is not sufficient for degradation. | No degradation of the target protein. |
| Proteasome Inhibitor (e.g., MG132) | To confirm that degradation is proteasome-dependent. | Rescue of target protein degradation. |
| VHL Ligand Competition | To confirm that degradation is VHL-dependent. | Rescue of target protein degradation. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC.[4][5]
-
Cell Seeding and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil to denature the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathway
Caption: VHL signaling in normoxia and PROTAC-mediated degradation.
Experimental Workflow
Caption: Troubleshooting workflow for low PROTAC degradation efficiency.
References
Technical Support Center: Optimizing AHPC-based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the function of a linker in an AHPC-based PROTAC, and why is its length so important?
A1: An AHPC-based PROTAC is a heterobifunctional molecule designed to recruit a target protein to the von Hippel-Lindau (VHL) E3 ubiquitin ligase for degradation.[1] The molecule consists of a ligand that binds to the target protein, an AHPC-based ligand that binds to VHL, and a linker connecting the two.[2][3] The linker's primary role is to orient the target protein and the E3 ligase in a manner that facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome.[2][3] The length of the linker is a critical parameter because it directly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5] An optimal linker length is essential for effective protein degradation.[4][6] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[4][5] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[4][5]
Q2: What are the most common types of linkers used in AHPC-based PROTACs?
A2: The most frequently used linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1] PEG linkers are often employed to improve the aqueous solubility of the PROTAC molecule.[1] Other linker types, such as those containing rigid components like piperazine (B1678402) or triazole rings, are also utilized to control the conformational flexibility and physicochemical properties of the PROTAC.[7]
Q3: How does the composition of the linker, aside from its length, impact the performance of a PROTAC?
A3: The linker's composition significantly affects a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[7][8] For example, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability.[7] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the efficiency of degradation.[7]
Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at high concentrations, the degradation of the target protein diminishes.[2][7] This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (PROTAC bound to either the target protein or the E3 ligase) instead of the productive ternary complex required for degradation.[7][9] To mitigate the hook effect, it is crucial to perform detailed dose-response studies to determine the optimal concentration range for the PROTAC.[7]
Troubleshooting Guide
Problem 1: My AHPC-based PROTAC demonstrates good binary binding to both the target protein and VHL, but I don't see significant degradation of the target protein.
This is a frequent challenge in the development of PROTACs. Several factors could be contributing to this issue:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker may not have the correct length to enable the formation of a stable and productive ternary complex. The spatial arrangement of the target protein and the E3 ligase is crucial for ubiquitination.[7]
-
Poor Cell Permeability: The physicochemical properties of the PROTAC, which are influenced by the linker, might be hindering its ability to cross the cell membrane and reach its intracellular target.[2][9]
-
Cellular Efflux: The PROTAC could be actively transported out of the cells by efflux pumps, leading to intracellular concentrations that are too low to induce degradation.[7]
Solutions:
-
Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct method to address the issue of suboptimal linker length. Even minor adjustments in linker length can have a substantial impact on degradation efficacy.[7]
-
Directly Evaluate Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[7] This can offer insights into the cooperativity of your system.
-
Assess Cell Permeability: Use cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[7]
-
Modify Linker Composition: Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.[7]
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic potential.
The hook effect can diminish the effectiveness of a PROTAC at higher concentrations.
Solutions:
-
Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the hook effect becomes prominent.[7]
-
Enhance Ternary Complex Cooperativity: Modify the linker to improve the stability and formation of the ternary complex.[9]
Quantitative Data Summary
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications on degradation potency.
Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation
| PROTAC | Linker Length (atoms) | DC50 (µM) in MCF7 cells | Dmax (%) | Reference |
| PROTAC 1 | 9 | > 10 | < 20 | [4] |
| PROTAC 2 | 12 | ~1 | ~60 | [4] |
| PROTAC 3 | 16 | ~0.1 | > 80 | [4] |
| PROTAC 4 | 19 | ~1 | ~60 | [4] |
| PROTAC 5 | 21 | > 10 | < 20 | [4] |
Table 2: Performance of Various AHPC-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type | Reference |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based | [1] |
| UNC9036 | STING | Caki-1 | 227 | >80 | Not Specified | [1] |
| A PROTAC targeting ERRα | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based | [1] |
| AHPC(Me)-C6-NH2 | FBXO22 | Jurkat | 77 | 99 | C6 alkyl | [10] |
Experimental Protocols
Protocol 1: Synthesis of an AHPC-PEG-Acid Linker
This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[1]
-
Materials:
-
(S,R,S)-AHPC hydrochloride
-
PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
-
-
Procedure:
-
Coupling of AHPC to the PEG linker: Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.[1] Add HATU, HOBt, and DIPEA to the solution.[1] Stir the reaction mixture at room temperature for 12-24 hours.[1] Monitor the reaction progress by LC-MS.[1] Upon completion, quench the reaction and purify the product by flash column chromatography.[1]
-
Deprotection of the carboxylic acid: Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.[1] Stir the reaction at room temperature for 1-2 hours.[1] Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.[1] Confirm the product identity and purity by NMR and LC-MS.[1]
-
Protocol 2: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[11]
-
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer.[1] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C.[1] Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: Develop the blot using an ECL substrate and image the chemiluminescence.[11] Quantify the band intensities using densitometry software.[11] Normalize the target protein band intensity to the loading control band intensity.[11] Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax.[11]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a powerful technique for measuring the kinetics of binary and ternary complex formation.[7]
-
General Methodology:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[7]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: A logical guide for troubleshooting common PROTAC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility Issues with (S,R,S)-AHPC-PEG1-OTs PROTACs
This technical support center provides researchers, scientists, and drug development professionals with guidance on resolving solubility challenges encountered with (S,R,S)-AHPC-PEG1-OTs and similar PROTAC molecules. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a synthetic E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, derived from (S,R,S)-AHPC, connected to a short polyethylene (B3416737) glycol (PEG) linker (PEG1) and terminating in a tosylate (OTs) group.[2][3] This molecule is a building block for creating PROTACs that target specific proteins for degradation.
Q2: What is the role of the PEG1 linker in the solubility of this PROTAC building block?
Polyethylene glycol (PEG) linkers are commonly used in PROTAC design to improve the molecule's physicochemical properties, including solubility.[4][][6][7] The ether oxygens in the PEG chain can form hydrogen bonds with water, which generally enhances the hydrophilicity and aqueous solubility of the PROTAC.[6][8] However, a short PEG1 linker may only provide a modest improvement in solubility compared to longer PEG chains.
Q3: How does the tosylate (OTs) group affect the solubility of the molecule?
The tosylate group is a good leaving group, making the molecule reactive for conjugation to a target protein ligand.[9] Chemically, the tosyl group itself is part of toluenesulfonic acid and can be relatively polar. However, the overall solubility of the PROTAC is determined by the interplay of all its components (the VHL ligand, the linker, and the warhead). While the tosylate contributes to the overall polarity, the large hydrophobic regions of the VHL ligand and the eventual protein of interest (POI) ligand can still lead to poor aqueous solubility.
Q4: Why is my this compound based PROTAC poorly soluble despite the PEG linker?
While the PEG linker is intended to improve solubility, PROTACs are often large, complex molecules with significant hydrophobic surface areas, which can lead to poor aqueous solubility.[10][11] Several factors can contribute to this issue:
-
High Molecular Weight: PROTACs, by their nature, are large molecules, which often correlates with decreased solubility.[10]
-
Lipophilicity of Ligands: The VHL ligand and the ligand for the target protein (warhead) can be highly lipophilic, counteracting the solubilizing effect of the short PEG1 linker.
-
Crystallinity: The solid-state properties of the PROTAC can significantly impact its solubility. A highly stable crystalline form will be less soluble than an amorphous form.[11][12]
Troubleshooting Guide
This guide provides solutions to common solubility problems encountered during experiments with this compound based PROTACs.
| Problem | Possible Cause | Solutions |
| PROTAC precipitates out of solution during stock preparation in DMSO. | The concentration of the PROTAC exceeds its solubility limit in DMSO. | - Gently warm the solution (e.g., to 37°C).- Use sonication to aid dissolution.[13]- Prepare a less concentrated stock solution. |
| PROTAC precipitates when diluted from a DMSO stock into aqueous buffer for in vitro assays. | The PROTAC's aqueous solubility is low, and the final DMSO concentration is insufficient to keep it in solution. | - Increase the final DMSO concentration in the assay (ensure it is compatible with your assay and does not exceed 0.5-1% to avoid cell toxicity).- Use a co-solvent system. For in vivo studies, formulations often include co-solvents like PEG300 and Tween-80.[13]- Evaluate solubility in biorelevant media like FaSSIF or FeSSIF, which may better reflect in vivo conditions.[8][10] |
| Inconsistent results in cell-based assays. | Poor solubility and precipitation in cell culture media leading to variable effective concentrations. | - Prepare a highly concentrated stock in 100% DMSO and perform serial dilutions in media immediately before use.[8]- Visually inspect for precipitation after dilution.- Consider using formulation strategies such as amorphous solid dispersions (ASDs) if the issue persists.[11][12][14] |
| Low oral bioavailability in animal studies. | Poor aqueous solubility leading to low absorption from the gastrointestinal tract. | - Formulate the PROTAC as an amorphous solid dispersion (ASD) with polymers like HPMCAS.[11][12]- Utilize lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[14]- Administer the PROTAC with food, which can sometimes improve absorption.[10] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method can enhance the dissolution rate and apparent solubility of a poorly soluble PROTAC.
Materials:
-
This compound based PROTAC
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Spatula
Procedure:
-
Dissolution: Dissolve the PROTAC and the chosen polymer in the organic solvent in a round-bottom flask. A typical drug loading is 10-20% (w/w).[12]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to a suitable temperature (e.g., 40°C) and gradually reduce the pressure to evaporate the solvent. Continue until a thin, dry film is formed.
-
Drying: Place the flask under a high-vacuum pump overnight to remove any residual solvent.
-
Collection: Carefully scrape the ASD from the walls of the flask using a spatula.
-
Characterization (Optional but Recommended): Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This assay helps determine the apparent solubility of your PROTAC in a specific buffer.
Materials:
-
This compound based PROTAC
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plate (e.g., 0.45 µm)
-
96-well UV-transparent plate
-
Plate reader
-
Shaker
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve a range of final concentrations (e.g., 1-100 µM). Ensure the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubation: Seal the plate and incubate on a shaker at room temperature for a defined period (e.g., 2 hours).
-
Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to remove any precipitated compound.
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at a predetermined wavelength.
-
Calculation: Calculate the concentration of the dissolved PROTAC in the filtrate by comparing the absorbance to a standard curve prepared in the same buffer/DMSO mixture. The highest concentration that remains in solution is the kinetic solubility.
Visualizations
Caption: Workflow for troubleshooting PROTAC solubility.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect in PROTACs with VHL Ligands
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hook effect in PROTACs that utilize von Hippel-Lindau (VHL) E3 ligase ligands.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of VHL-based PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve. At optimal concentrations, the PROTAC effectively brings together the target protein and the VHL E3 ligase to form a productive ternary complex, leading to ubiquitination and subsequent degradation of the target protein. However, at excessively high concentrations, the PROTAC can saturate both the target protein and the VHL E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the required ternary complex (Target-PROTAC-VHL).[4][5]
Q2: What are the primary factors contributing to the hook effect with VHL-based PROTACs?
A2: Several factors can contribute to a pronounced hook effect:
-
High PROTAC Concentrations: As explained above, excessive concentrations are the direct cause of the hook effect.[6]
-
Binding Affinities: An imbalance in the binding affinities of the PROTAC for the target protein and the VHL E3 ligase can exacerbate the hook effect.[7] If the affinity for one protein is significantly higher than for the other, the formation of that binary complex will be favored at high concentrations.
-
Ternary Complex Stability and Cooperativity: The stability of the ternary complex is crucial for efficient degradation.[] Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein, helps to stabilize the ternary complex and can mitigate the hook effect.[7] Conversely, negative cooperativity can worsen it.
-
Linker Length and Composition: The linker connecting the target-binding warhead and the VHL ligand plays a critical role in enabling the formation of a stable and productive ternary complex. A suboptimal linker can hinder the proper orientation of the target protein and VHL, promoting the formation of binary complexes.
Q3: How does the affinity of the VHL ligand influence the hook effect?
A3: The affinity of the VHL ligand is a critical parameter. While a strong binding affinity to VHL is necessary for efficient recruitment of the E3 ligase, an excessively high affinity compared to the target protein affinity can contribute to the formation of PROTAC-VHL binary complexes at high concentrations, thus promoting the hook effect.[9] Achieving a balance in the affinities for both the target and VHL is often key to developing effective PROTACs with a minimal hook effect.[7]
Troubleshooting Guide
Problem 1: A significant hook effect is observed in my degradation assay (e.g., Western Blot, In-Cell Western).
-
Possible Cause: The PROTAC concentrations used are too high, leading to the formation of non-productive binary complexes.
-
Solution: Perform a broad dose-response experiment with a wider range of PROTAC concentrations, including much lower concentrations (e.g., from picomolar to high micromolar), to identify the optimal concentration window for maximal degradation (Dmax) and to fully characterize the bell-shaped curve.[2][3]
-
Possible Cause: The incubation time is not optimal for observing maximal degradation at various concentrations.
-
Solution: Conduct a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[3]
-
Possible Cause: The chosen cell line has very high or low expression levels of the target protein or VHL E3 ligase.
-
Solution: Verify the expression levels of both the target protein and VHL in your cell line using Western blotting or qPCR.[2] Consider testing your PROTAC in different cell lines with varying expression levels.
Problem 2: My VHL-based PROTAC shows weak or no degradation, and I suspect the hook effect might be masking its activity.
-
Possible Cause: The initial concentration range tested was entirely within the hook effect region (too high).
-
Solution: Test a much broader and lower range of concentrations (e.g., starting from 1 pM) to see if degradation occurs at lower concentrations.[3]
-
Possible Cause: The ternary complex is unstable or not forming efficiently.
-
Solution: Assess ternary complex formation directly using biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET.[10][11] These assays can provide insights into the binding affinities and cooperativity of your PROTAC.
-
Possible Cause: The linker design is suboptimal.
-
Solution: If possible, synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a linker that promotes more stable and productive ternary complex formation.[7]
Data Presentation
Table 1: Example Data for Characterizing PROTAC Performance
| PROTAC Concentration | % Target Protein Remaining |
| 0 nM (Vehicle) | 100% |
| 0.1 nM | 95% |
| 1 nM | 70% |
| 10 nM | 30% |
| 100 nM | 15% |
| 1 µM | 40% |
| 10 µM | 75% |
From this data, the half-maximal degradation concentration (DC50) is the concentration at which 50% of the target protein is degraded.[12] The maximal degradation (Dmax) is the highest percentage of degradation achieved. The hook effect is evident at 1 µM and 10 µM, where the percentage of remaining protein increases.
Experimental Protocols
1. Western Blotting for DC50 and Dmax Determination
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the VHL-based PROTAC in cell culture medium. A recommended wide concentration range is 0.1 nM to 10 µM to observe the potential hook effect.[2] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 18-24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.[1]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Express the normalized protein levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 and Dmax values.[13]
-
2. Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for assessing ternary complex formation.
-
Immobilization: Immobilize the VHL E3 ligase onto the sensor chip surface.
-
Binary Interaction (PROTAC and VHL): Inject a series of PROTAC concentrations over the immobilized VHL surface to determine the binary affinity (KD).[7]
-
Ternary Complex Formation: Prepare solutions of the PROTAC at a fixed concentration (e.g., 5-10 fold above its KD for VHL) mixed with a dilution series of the target protein. Inject these mixtures over the VHL surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.[10]
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. This can also provide insights into cooperativity.
Mandatory Visualizations
Caption: PROTAC mechanism at optimal vs. high concentrations (Hook Effect).
Caption: Workflow for determining DC50 and Dmax using Western Blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 三重複合体の形成 [promega.jp]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide
This guide addresses common experimental issues encountered when developing and evaluating PEGylated PROTACs with suboptimal cell permeability.
Problem 1: Low intracellular concentration of the PROTAC despite good biochemical activity.
-
Possible Cause: The PROTAC's physicochemical properties are hindering its ability to cross the cell membrane. PROTACs often have a high molecular weight (typically over 800 Da) and a large polar surface area, which are properties that generally lead to poor cell permeability.[1][2][3][4]
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, calculate or measure key properties like Molecular Weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBDs), and lipophilicity (LogP). These values will help quantify the challenge.
-
Assess Passive Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the PROTAC's ability to passively diffuse across a lipid membrane.[5][6][7][8] This cell-free assay is a cost-effective initial screen.[5]
-
Evaluate Cell-Based Permeability: Use a Caco-2 permeability assay to model absorption across the human intestinal epithelium.[1][5][7][8] This assay provides a more comprehensive view by accounting for passive diffusion, active transport, and efflux mechanisms.[1][5]
-
Investigate Efflux: Co-administer the PROTAC with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) in your cellular assays.[9] An increase in intracellular concentration or target degradation suggests the PROTAC is a substrate for efflux pumps.
-
Modify the Linker:
-
Optimize Length: Systematically synthesize and test PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6). Shorter linkers often lead to increased permeability.[2]
-
Increase Rigidity: Replace the flexible PEG linker with more rigid moieties like piperidine (B6355638) or piperazine (B1678402) rings.[1][3][8][10][11] This can pre-organize the PROTAC into a more membrane-compatible conformation.
-
Reduce Polarity: Substitute amide bonds within the linker with esters to decrease the number of hydrogen bond donors.[2][8]
-
-
Problem 2: High variability in permeability data between different assays.
-
Possible Cause: Different assays measure distinct aspects of permeability. For instance, PAMPA only measures passive diffusion, while Caco-2 assays also incorporate active transport and efflux.[1][5][7] Low solubility in assay buffers can also lead to inaccurate permeability values.[1]
-
Troubleshooting Steps:
-
Review Assay Principles: Understand the mechanisms each assay evaluates. A low PAMPA value but higher Caco-2 permeability might suggest active uptake. Conversely, high PAMPA with low Caco-2 permeability could indicate efflux.
-
Check Compound Solubility: Ensure your PROTAC is fully dissolved in the assay buffer. Poor solubility can lead to artificially low permeability readings.
-
Use Control Compounds: Include high-permeability (e.g., propranolol) and low-permeability (e.g., mannitol) controls in all assays to ensure they are performing as expected.
-
Correlate with Cellular Activity: Compare permeability data (Papp values) with cellular target degradation data (DC50). A strong correlation can validate the permeability results.
-
Problem 3: Linker modifications designed to improve permeability lead to loss of degradation activity.
-
Possible Cause: The linker is not just a spacer; its length and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[12][13] Modifications may have created a geometry that is optimal for permeability but suboptimal for ternary complex formation.
-
Troubleshooting Steps:
-
Model the Ternary Complex: Use computational modeling to visualize how linker modifications might affect the PROTAC's ability to bind both the target and the E3 ligase simultaneously.
-
Systematic Linker Variation: Instead of making drastic changes, perform a systematic evaluation of linker length and composition to find a balance between permeability and degradation efficacy.[9]
-
Confirm Target Engagement: Use cell-based target engagement assays (e.g., NanoBRET) to confirm that the modified PROTAC can still bind its intracellular target.[14] This helps to distinguish between poor permeability and a loss of binding affinity.
-
Frequently Asked Questions (FAQs)
Q1: Why are PEG linkers commonly used in PROTACs if they can negatively impact permeability?
A1: PEG linkers offer several advantages. They can significantly improve the aqueous solubility of the PROTAC molecule.[11][13][15][16] Furthermore, PEG linkers can exhibit "chameleonic" properties, adopting a more folded, compact conformation in the nonpolar environment of the cell membrane. This folding can shield polar groups, reducing the effective polar surface area and facilitating cell entry.[1][9] The optimal design is a balance between these benefits and the potential drawbacks of increased molecular weight and flexibility.[9]
Q2: What is the "chameleon effect" and how does it relate to PEG linkers?
A2: The "chameleon effect" refers to the ability of a molecule to change its conformation to adapt to different environments. For PROTACs with flexible linkers like PEG, it is hypothesized that they can exist in an extended conformation in aqueous solution but fold into a more compact structure in the hydrophobic interior of the cell membrane. This folding is often stabilized by intramolecular hydrogen bonds (IMHBs), which mask polar amide groups and reduce the 3D polar surface area (PSA), thereby improving membrane permeability.[1][8][17]
Q3: How does linker rigidity affect cell permeability?
A3: Increasing linker rigidity by incorporating cyclic structures (e.g., piperazine, piperidine) can improve cell permeability.[1][3][10] Rigid linkers reduce the number of rotatable bonds and can pre-organize the PROTAC into a conformation that is more favorable for membrane crossing, minimizing the entropic penalty of adopting a folded state.[3][11]
Q4: What are the key differences between the PAMPA and Caco-2 permeability assays?
A4: The main differences are:
-
System Type: PAMPA is a cell-free assay that uses an artificial lipid membrane, while the Caco-2 assay uses a monolayer of human intestinal cells.[5][7]
-
Transport Mechanisms: PAMPA only measures passive diffusion.[5][7] The Caco-2 assay assesses multiple transport mechanisms, including passive diffusion, active transport (uptake), and efflux.[1][5][7]
-
Complexity and Throughput: PAMPA is a simpler, higher-throughput, and less expensive assay, making it suitable for early-stage screening.[5][6][7] Caco-2 assays are more complex and resource-intensive but provide data that is often more representative of in vivo intestinal absorption.[1]
Q5: Can I improve permeability without modifying the core structure of my PROTAC?
A5: Yes, formulation and delivery strategies can be employed. Encapsulating the PROTAC in lipid-based nanoparticles, polymeric micelles, or exosomes can overcome poor physicochemical properties by utilizing cellular endocytosis pathways for entry.[4][11][18] Another approach is a prodrug strategy, where a polar functional group on the PROTAC is masked with a lipophilic group that gets cleaved by intracellular enzymes to release the active molecule.[1][8]
Data and Protocols
Quantitative Data Summary
The following tables summarize permeability data for illustrative PROTACs from cited literature. These examples demonstrate how linker composition and physicochemical properties impact permeability.
Table 1: Physicochemical Properties and Permeability of VH032-Based PROTACs
| Compound | Linker Composition | MW (Da) | ALogP | HBDs | PAMPA Pe (10-6 cm/s) |
| 7 | 2-unit PEG | 954.2 | 3.5 | 6 | 0.6 |
| 8 | 3-unit PEG | 998.3 | 3.2 | 6 | 0.03 |
| 9 | 4-unit PEG | 1042.3 | 2.9 | 6 | 0.006 |
| 15 | 1-unit PEG | 928.2 | 2.9 | 7 | 0.005 |
| 17 | Alkyl Linker | 912.2 | 3.6 | 6 | 0.002 |
Data adapted from a study on VH032-based PROTACs, highlighting that for this series, shorter PEG linkers led to higher permeability, and a PEG linker was more favorable than an alkyl linker.[6]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of a PROTAC.[8]
-
Prepare Acceptor Plate: Add appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well of a 96-well acceptor plate.
-
Coat Donor Plate: Coat the microfilter disc of a 96-well donor plate with a phospholipid solution (e.g., phosphatidylcholine in dodecane).
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in the buffer to create the donor solutions.
-
Assemble Assay: Place the lipid-coated donor plate onto the acceptor plate, ensuring the coated filters are in contact with the acceptor buffer. Add the donor solutions to the wells of the donor plate.
-
Incubate: Incubate the assembled plate for a specified time (e.g., 4-18 hours) at room temperature.
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe or Papp) using the concentrations, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a cell monolayer.[8]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days until they form a differentiated, confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the flux of a low-permeability marker like Lucifer yellow.
-
Prepare Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4.
-
Assay Setup (A-to-B):
-
Add the test PROTAC dissolved in transport buffer to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
-
Assay Setup (B-to-A):
-
To assess efflux, add the test PROTAC to the basolateral (B) side and fresh buffer to the apical (A) side.
-
-
Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
Sample Collection and Analysis: Collect samples from both the donor and receiver compartments at the end of the incubation period. Analyze the concentration of the PROTAC using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate of efflux transporters.
Visualizations
Caption: Experimental workflow for optimizing PROTAC cell permeability.
Caption: "Chameleon effect" of a PROTAC with a PEG linker crossing the cell membrane.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 16. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 17. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Addressing off-target effects of (S,R,S)-AHPC-PEG1-OTs based degraders
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S,R,S)-AHPC-PEG1-OTs in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a chemical tool used in the synthesis of PROTACs.[1] It is an E3 ligase ligand-linker conjugate.[1] The (S,R,S)-AHPC portion is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The PEG1-OTs part is a 1-unit polyethylene (B3416737) glycol (PEG) linker with a tosylate (-OTs) leaving group, which facilitates the covalent attachment of a target protein-binding ligand to complete the PROTAC structure.
Q2: What is the general mechanism of action for a PROTAC synthesized using this conjugate?
A PROTAC created with this compound is a heterobifunctional molecule designed to bring a target protein and the VHL E3 ligase into close proximity.[4][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[6][7] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[6]
Q3: What are off-target effects in the context of PROTACs?
Off-target effects refer to the unintended degradation of proteins other than the intended target.[7] These can arise from several factors:
-
Promiscuous Warhead : The ligand for your protein of interest (POI) may also bind to other proteins.
-
E3 Ligase Binder Affinity : The (S,R,S)-AHPC component could have some affinity for other proteins, although it is generally highly selective for VHL.[8][9]
-
Ternary Complex Formation : The PROTAC may induce the formation of a ternary complex with an unintended protein and the E3 ligase.[10]
-
Downstream Effects : The degradation of the target protein can lead to changes in interconnected signaling pathways.[11]
Q4: What is the "hook effect" and how does it relate to off-target effects?
The "hook effect" describes the observation that as the concentration of a PROTAC increases beyond an optimal level, the extent of target protein degradation decreases.[11] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-VHL) rather than the productive ternary complex required for degradation.[11] These non-productive binary complexes can potentially lead to off-target pharmacology by occupying either the target protein or the E3 ligase.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ternary Complex Formation with AHPC-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the formation of stable and productive ternary complexes with (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses common challenges encountered during experiments with AHPC PROTACs, offering systematic approaches to identify and resolve issues related to ternary complex formation and subsequent protein degradation.
Issue 1: Low or No Target Protein Degradation
Question: My AHPC-based PROTAC shows good binding to the target protein and the Von Hippel-Lindau (VHL) E3 ligase in binary assays, but I'm observing minimal or no degradation in cellular assays. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a lack of target degradation despite good binary binding affinities. The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for subsequent ubiquitination and proteasomal degradation.[1] Here's a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Ineffective Degradation
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Detailed Troubleshooting Steps:
-
Confirm Ternary Complex Formation in vitro : Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to confirm that your AHPC PROTAC can indeed form a ternary complex with the target protein and VHL. A weak or unstable complex will not lead to efficient degradation.
-
Assess Cellular Target Engagement : Employ techniques such as NanoBRET or Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC is engaging both the target protein and VHL within the cellular environment.
-
Evaluate Cell Permeability and Stability : PROTACs are often large molecules with suboptimal physicochemical properties that can limit their ability to cross the cell membrane. Assess the cell permeability of your compound. Additionally, check the stability of your PROTAC in the cell culture medium over the course of your experiment.
-
Investigate the 'Hook Effect' : The "hook effect" is a phenomenon where at high concentrations, PROTACs form more binary complexes (PROTAC-target or PROTAC-VHL) than the productive ternary complex, leading to reduced degradation.[1] To investigate this, perform a wide dose-response experiment. If you observe a bell-shaped curve, where degradation decreases at higher concentrations, the hook effect is likely occurring.
-
Check for Productive Ubiquitination : The formation of a ternary complex does not guarantee that the target protein will be ubiquitinated. The geometry of the complex must be conducive for the E3 ligase to transfer ubiquitin to accessible lysine (B10760008) residues on the target protein's surface. Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC.
Issue 2: The "Hook Effect" is Limiting Efficacy
Question: I've confirmed that my AHPC PROTAC is causing degradation, but the dose-response curve shows a significant "hook effect" at higher concentrations, limiting the maximum degradation (Dmax) and the effective concentration window. How can I mitigate this?
Answer:
The hook effect is a common challenge with PROTACs and arises from the formation of non-productive binary complexes at high concentrations.[1] Here are strategies to address this:
-
Optimize PROTAC Concentration : The most straightforward approach is to use your PROTAC at lower concentrations, within the optimal range identified in your dose-response curve.
-
Enhance Ternary Complex Cooperativity : A key strategy is to design PROTACs that exhibit positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other. This stabilizes the ternary complex over the binary ones. Cooperativity can be influenced by:
-
Linker Optimization : Systematically vary the length, rigidity, and composition of the linker. The linker plays a critical role in the geometry of the ternary complex and can introduce favorable or unfavorable interactions between the target protein and VHL.[2]
-
Attachment Points : Modifying the points at which the linker is attached to the warhead and the AHPC moiety can significantly alter the ternary complex conformation and cooperativity.
-
-
Biophysical Characterization : Utilize biophysical assays like SPR or ITC to measure the cooperativity (alpha value) of your PROTACs. A higher alpha value indicates greater ternary complex stability and can correlate with a reduced hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in AHPC PROTACs?
The linker is a critical component of a PROTAC that connects the target-binding warhead to the AHPC VHL ligand. It is not just a passive spacer; its length, chemical composition, and attachment points significantly influence the PROTAC's overall performance by affecting:
-
Ternary Complex Formation and Stability : The linker dictates the spatial orientation of the target protein and VHL, which is crucial for forming a stable and productive ternary complex.[2]
-
Physicochemical Properties : The linker's composition can impact the PROTAC's solubility, cell permeability, and metabolic stability.[3]
-
Selectivity : The linker can influence which proteins are presented for ubiquitination by modulating the ternary complex conformation.
Q2: How do I choose the optimal linker length for my AHPC PROTAC?
The optimal linker length is target-dependent and often requires empirical determination.[2] However, some general principles apply:
-
Too short : A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too long : An excessively long linker might lead to unproductive ternary complexes where the lysine residues on the target protein are not in a favorable position for ubiquitination. It can also lead to increased flexibility and potentially unfavorable physicochemical properties.
A systematic approach involving the synthesis and evaluation of a series of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) is often necessary.[3]
Q3: What is cooperativity in the context of PROTACs and why is it important?
Cooperativity (often denoted by the alpha symbol, α) is a measure of how the binding of a PROTAC to one of its target proteins (either the protein of interest or the E3 ligase) affects its binding to the other.
-
Positive Cooperativity (α > 1) : The formation of the binary complex (e.g., PROTAC-VHL) increases the affinity for the target protein. This is highly desirable as it stabilizes the ternary complex.
-
No Cooperativity (α = 1) : The binding events are independent.
-
Negative Cooperativity (α < 1) : The formation of the binary complex decreases the affinity for the other protein, which can hinder ternary complex formation.
Positive cooperativity is a key factor in the efficacy of many successful PROTACs as it promotes the formation of the productive ternary complex over non-productive binary complexes, which can lead to more potent degradation and a reduced hook effect.
Q4: Which experimental techniques are essential for characterizing AHPC PROTACs?
A multi-faceted approach using a combination of in vitro and cellular assays is recommended:
-
Biophysical Assays :
-
Surface Plasmon Resonance (SPR) : To determine the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation.
-
Isothermal Titration Calorimetry (ITC) : To measure the thermodynamic parameters of binding, including affinity (Kd) and stoichiometry.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) : A proximity-based assay to detect ternary complex formation in a high-throughput format.
-
-
Cellular Assays :
-
Western Blot : The gold standard for quantifying the extent of target protein degradation (DC50 and Dmax).[1]
-
NanoBRET/HiBiT Assays : Live-cell assays to measure target engagement and protein degradation in real-time.
-
Co-immunoprecipitation (Co-IP) : To confirm the formation of the ternary complex in a cellular context.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for selected AHPC-based PROTACs to illustrate the impact of different components on their efficacy.
Table 1: Degradation Potency of AHPC-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) | <1 nM | >90% | [4] |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | Not Reported | [5] |
| VZ185 | BRD7/9 | HeLa | BRD9: 1.8 nM, BRD7: 4.5 nM | >95% | [6] |
| NC-1 | BTK | Mino | 2.2 nM | 97% | [7] |
| AHPC-CHO | FBXO22 | Jurkat | 150 nM | 72% | [8] |
Table 2: Biophysical Parameters of VHL-recruiting PROTACs
| PROTAC | Target Protein | Binary KD (PROTAC to VCB) | Ternary KD (PROTAC:Target to VCB) | Cooperativity (α) | Reference |
| VZ185 | BRD9 | 33 ± 2 nM | 1.0 ± 0.1 nM | 33 | [6] |
Note: Comprehensive and directly comparable quantitative data across a wide range of AHPC PROTACs is not always available in the public domain. The values presented are from specific studies and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Workflow for Western Blot Analysis
Caption: A typical workflow for assessing PROTAC-mediated protein degradation via Western Blot.
Procedure:
-
Cell Treatment : Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the AHPC PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting : Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., β-actin or GAPDH), followed by incubation with an appropriate HRP-conjugated secondary antibody.[3]
-
Data Analysis : Acquire the chemiluminescent signal and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.
SPR Experimental Workflow
Caption: A generalized workflow for analyzing PROTAC binary and ternary complex formation using SPR.
Procedure:
-
Immobilization : Immobilize the VHL E3 ligase complex onto an SPR sensor chip.
-
Binary Binding Analysis : Inject the AHPC PROTAC at various concentrations over the VHL-immobilized surface to measure the binary binding affinity (Kd) and kinetic parameters (kon, koff).
-
Ternary Complex Analysis : To assess ternary complex formation, pre-incubate a fixed concentration of the PROTAC with varying concentrations of the target protein. Inject these solutions over the VHL-immobilized surface.
-
Data Analysis : Analyze the sensorgrams to determine the kinetic parameters and the dissociation constant (Kd) for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for an AHPC-based PROTAC.
PROTAC Mechanism of Action
Caption: The catalytic cycle of protein degradation induced by an AHPC-based PROTAC.
References
- 1. [PDF] Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Computational assessment of the binding modes of the first VHL-recruiting PROTACs designed for oncogenic KRasG12C - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Selectivity by Modifying the Linker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimera (PROTAC) selectivity by modifying the linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC molecule?
A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not just a passive spacer; it critically influences the PROTAC's efficacy, selectivity, and physicochemical properties.[2] Its primary role is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The linker's characteristics, such as length, composition, rigidity, and attachment points, dictate the geometry of this ternary complex, which in turn affects the efficiency of ubiquitination and subsequent degradation of the target protein.[1][]
Q2: How does linker length impact PROTAC selectivity?
Linker length is a critical parameter that requires empirical optimization for each specific POI-E3 ligase pair.[4]
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5][6]
-
Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[5] It could also lead to non-productive binding events.[6]
Subtle changes in linker length can impart selectivity for the degradation of one protein over another, even within the same protein family.[4] For instance, a lapatinib-based PROTAC was able to degrade both EGFR and HER2; however, extending the linker by a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader by abolishing HER2 degradation.[7]
Q3: What is the "hook effect" and can linker modification mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[6][8] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase), thus inhibiting degradation.[8]
Linker design can influence the severity of the hook effect. A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and less prone to dissociation.[6] Modifying the linker to be more rigid can also pre-organize the PROTAC into a conformation that favors ternary complex formation over binary complexes.[6]
Troubleshooting Guide
Issue: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.
This is a common challenge that often points to issues with the formation of a productive ternary complex. The linker plays a crucial role in this process.
Potential Linker-Related Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incorrect Linker Length or Rigidity | Synthesize and test a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl chains).[5] Introduce rigid motifs like piperazine/piperidine rings or alkynes into the linker to reduce flexibility.[7] | Identification of a PROTAC with an optimal linker length and rigidity that facilitates productive ternary complex formation and improves degradation. |
| Unfavorable Ternary Complex Conformation | Modify the linker attachment points on either the POI-binding ligand or the E3 ligase ligand. The exit vector of the linker can significantly influence the orientation of the proteins in the ternary complex.[4] | A revised attachment point may lead to a more favorable conformation for ubiquitination, resulting in target degradation. |
| Poor Physicochemical Properties | Modify the linker to improve cell permeability or aqueous solubility. For example, incorporating PEG units can increase hydrophilicity, while alkyl chains can enhance hydrophobicity and potentially cell permeability.[7][9] | Improved bioavailability of the PROTAC at the site of action, leading to observable target degradation. |
Quantitative Data Summary
The following tables summarize the impact of linker modifications on PROTAC performance for the well-characterized target, BRD4.
Table 1: Impact of Linker Length (Alkyl Chain) on BRD4 Degradation
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | E3 Ligase |
| PROTAC A | 8 | >1000 | <10 | 22Rv1 | VHL |
| PROTAC B | 12 | 150 | 65 | 22Rv1 | VHL |
| PROTAC C | 16 | 25 | >90 | 22Rv1 | VHL |
| PROTAC D | 20 | 80 | 75 | 22Rv1 | VHL |
Data is illustrative and compiled from general trends reported in the literature.
Table 2: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | E3 Ligase |
| PROTAC X (Alkyl) | C12 Alkyl Chain | 55 | 85 | HEK293T | CRBN |
| PROTAC Y (PEG) | 4x PEG units | 15 | >95 | HEK293T | CRBN |
| PROTAC Z (Rigid) | Piperazine-based | 30 | 90 | HEK293T | CRBN |
Data is illustrative and compiled from general trends reported in the literature.
Experimental Protocols
1. Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[2][5]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[10]
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.[11]
-
Immobilization: Immobilize the purified E3 ligase on a sensor chip.
-
Binary Interaction (PROTAC-E3 Ligase): Flow different concentrations of the PROTAC over the immobilized E3 ligase to measure the binding affinity (KD).
-
Binary Interaction (PROTAC-POI): In a separate experiment, flow a pre-incubated mixture of the PROTAC and the target protein over a sensor chip to determine their binding affinity.
-
Ternary Complex Formation: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[4] This allows for the determination of the association and dissociation rates of the ternary complex.[12]
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). Cooperativity can be calculated by comparing the binary and ternary binding affinities.[12]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: Logical relationship between linker properties and PROTAC selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating PROTAC Activity: A Comparative Guide to (S,R,S)-AHPC-PEG1-OTs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of a PROTAC involves careful consideration of its three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This guide provides a comprehensive comparison of PROTACs synthesized using the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, (S,R,S)-AHPC-PEG1-OTs, with a focus on validating their activity against alternative PROTAC designs.
This compound is a readily available building block for PROTAC synthesis, incorporating the high-affinity (S,R,S)-AHPC ligand for the VHL E3 ligase and a short, single polyethylene (B3416737) glycol (PEG) unit linker with a terminal tosylate group for conjugation to a POI ligand. The choice of linker length and composition is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Comparative Analysis of Linker Length on PROTAC Performance
While direct, publicly available quantitative proteomics data for a PROTAC specifically employing the this compound linker is limited, extensive research on the impact of linker length provides valuable insights into its expected performance. Generally, shorter linkers may lead to steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers can result in inefficient ubiquitination. The optimal linker length is therefore empirically determined for each specific target and E3 ligase pair.
The following tables summarize experimental data from studies on PROTACs targeting various proteins with different PEG linker lengths, offering a comparative perspective.
| Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) | |||
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG/Alkyl | < 12 | No degradation observed | - |
| PEG/Alkyl | 12 | Submicromolar | - |
| PEG/Alkyl | 21 | 3 | 96 |
| PEG/Alkyl | 29 | 292 | 76 |
Data sourced from: [1]
| Table 2: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs | ||
| PROTAC | Linker Length (atoms) | ERα Degradation |
| PROTAC A | 9 | + |
| PROTAC B | 12 | ++ |
| PROTAC C | 16 | +++ |
| PROTAC D | 19 | ++ |
| PROTAC E | 21 | + |
Data sourced from: [2]
| Table 3: Impact of Linker Length on Cyclin-dependent kinase 9 (CDK9) Degradation | |||
| E3 Ligase Ligand | Linker Length (PEG units) | DC₅₀ (nM) | Dₘₐₓ (%) |
| CRBN | 4 | 25 | >95 |
| CRBN | 8 | 4 | >95 |
| CRBN | 12 | 18 | >95 |
Data sourced from: [2]
Based on these findings, a PROTAC synthesized with a short PEG1 linker is likely to be less effective than those with optimized, longer linkers. However, for certain target proteins where the binding pockets are in close proximity, a shorter linker might be advantageous. Therefore, experimental validation is crucial.
Experimental Protocols for PROTAC Activity Validation
To rigorously validate the activity of a PROTAC synthesized with this compound and compare it to alternatives, a series of key experiments should be performed.
Western Blot for Determination of DC₅₀ and Dₘₐₓ
This is a fundamental assay to quantify the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[1][3]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum degradation percentage).[3]
Ternary Complex Formation Assay using TR-FRET
This assay assesses the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the E3 ligase.
Methodology:
-
Reagent Preparation: Prepare the assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT). Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1), along with fluorescently labeled antibodies (e.g., Tb-anti-GST and AF488-anti-His).[4]
-
Assay Plate Setup: In a suitable microplate, add the tagged proteins, the fluorescently labeled antibodies, and serial dilutions of the PROTAC.
-
Incubation: Incubate the plate in the dark for a specified period (e.g., 180 minutes) to allow for complex formation.[4]
-
Signal Measurement: Measure the time-resolved fluorescence energy transfer (TR-FRET) signal using a plate reader. The signal is generated when the donor (Tb) and acceptor (AF488) fluorophores are brought into proximity by the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blot: Perform a Western blot on the immunoprecipitated samples using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands indicates polyubiquitination of the target protein.
Mandatory Visualizations
To further elucidate the processes involved in PROTAC validation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC validation.
References
A Comparative Guide to VHL E3 Ligase Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase and its corresponding ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC technology, and a variety of ligands have been developed to recruit it for the degradation of target proteins. This guide provides an objective comparison of (S,R,S)-AHPC-PEG1-OTs and other prominent VHL E3 ligase ligands, supported by experimental data, detailed methodologies, and visual representations of key processes to inform rational PROTAC design.
Performance Comparison of VHL E3 Ligase Ligands
The efficacy of a VHL-recruiting PROTAC is governed by several key parameters: the binding affinity of the VHL ligand to its target, the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the VHL E3 ligase, and ultimately, the efficiency and potency of target protein degradation.
VHL Ligand Binding Affinity
The intrinsic binding affinity of a ligand for the VHL E3 ligase is a crucial starting point for developing a potent PROTAC. A higher affinity can contribute to more efficient recruitment of the E3 ligase. The table below summarizes the binding affinities (Kd) of several widely used VHL ligands.
| Ligand | Core Structure | Binding Affinity (Kd) to VHL (nM) | Measurement Method |
| (S,R,S)-AHPC | VH032 derivative | Not directly reported, but the core, VH032, has a Kd of 185 nM[1][2] | Isothermal Titration Calorimetry (ITC) |
| VH032 | Hydroxyproline-based | 185[1][2] | Isothermal Titration Calorimetry (ITC) |
| VH101 | Hydroxyproline-based | 44 | Fluorescence Polarization (FP) |
| VH298 | Hydroxyproline-based | 80-90[3][4][5][6] | ITC and FP |
This compound is a ready-to-use building block for PROTAC synthesis, incorporating the (S,R,S)-AHPC core, which is a derivative of the well-characterized VHL ligand, VH032. The tosylate (OTs) group provides a reactive site for conjugation to a target protein ligand via a nucleophilic substitution reaction.
Ternary Complex Formation and Cooperativity
The formation of a stable ternary complex (Target Protein-PROTAC-VHL) is a critical determinant of a PROTAC's degradation efficiency. Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the other. A cooperativity value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than what would be predicted from the individual binary binding affinities.
The PROTAC MZ1 , which utilizes a VH032-based ligand, is a well-studied example that demonstrates the importance of cooperative ternary complex formation for efficient degradation of its target, BRD4.
| PROTAC | VHL Ligand | Target Protein | Ternary Complex Kd (nM) | Cooperativity (α) | Measurement Method |
| MZ1 | VH032-based | BRD4(BD2) | 3.7 | 15 | Isothermal Titration Calorimetry (ITC)[7] |
PROTAC Degradation Efficiency: DC50 and Dmax
The ultimate measure of a PROTAC's performance is its ability to induce the degradation of the target protein within a cellular context. This is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of target protein degradation).
Below is a comparison of the degradation efficiency of PROTACs utilizing different VHL ligands. It is important to note that a direct head-to-head comparison with identical target binders and linkers is not always available in the literature. The data presented here is from studies on well-characterized PROTACs.
| PROTAC | VHL Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| GMB-475 | (S,R,S)-AHPC-based | BCR-ABL | K562 | ~100 | >90% |
| MZ1 | VH032-based | BRD4 | HeLa | 29 | >90%[8] |
| ARV-771 | (S,R,S)-AHPC-Me based | BET proteins | 22Rv1 | <1 | >95%[8] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and applying PROTAC technology.
Caption: Mechanism of action for a VHL-based PROTAC.
Caption: Experimental workflow for Western Blotting to determine DC50 and Dmax.
Caption: Logical relationship for comparing VHL E3 ligase ligands.
Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically ranging from pM to µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Repeat the antibody incubation for a loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase in the presence of a PROTAC.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., VCB complex with a biotin (B1667282) tag)
-
PROTAC compound
-
TR-FRET donor (e.g., terbium-conjugated anti-His antibody)
-
TR-FRET acceptor (e.g., streptavidin-conjugated fluorophore)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.
-
Assay Plate Setup: In a suitable microplate, add the purified target protein, E3 ligase complex, and the PROTAC dilutions.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection Reagent Addition: Add the TR-FRET donor and acceptor reagents.
-
Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader. The signal is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration. A bell-shaped curve is typically observed, and the peak of the curve represents the maximal ternary complex formation. This data can be used to calculate the cooperativity of the complex.
Conclusion
The selection of a VHL E3 ligase ligand is a critical step in the design of a successful PROTAC. While ligands with higher intrinsic binding affinity to VHL, such as VH101 and VH298, may offer a strong starting point, the ultimate performance of a PROTAC is dictated by the complex interplay of binary binding affinities, ternary complex stability and cooperativity, and the specific cellular context. This compound, based on the well-validated VH032 core, provides a versatile and effective tool for the synthesis of VHL-recruiting PROTACs. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of different VHL ligands, enabling researchers to make informed decisions in their targeted protein degradation endeavors.
References
- 1. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle for Protein Degradation: (S,R,S)-AHPC-PEG1-OTs vs. CRBN-based Linkers
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding linker is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). This guide provides an in-depth, objective comparison between two widely utilized strategies: PROTACs employing the Von Hippel-Lindau (VHL) E3 ligase ligand, exemplified by the (S,R,S)-AHPC scaffold, and those utilizing linkers that recruit the Cereblon (CRBN) E3 ligase.
This comprehensive analysis is tailored for researchers, scientists, and drug development professionals, offering a clear comparison of their performance backed by experimental data. We will delve into their mechanisms of action, comparative degradation efficiencies, and the experimental protocols essential for their evaluation.
At a Glance: VHL vs. CRBN Recruiting PROTACs
PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the cell's proteasome. The two most prevalently exploited E3 ligases in PROTAC design are VHL and CRBN.
(S,R,S)-AHPC-PEG1-OTs is a pre-synthesized building block that incorporates the high-affinity (S,R,S)-AHPC ligand for the VHL E3 ligase, connected to a short polyethylene (B3416737) glycol (PEG1) linker with a terminal tosylate (OTs) group for facile conjugation to a POI ligand.
CRBN-based linkers , on the other hand, typically incorporate immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide (B1683931) to recruit the CRBN E3 ligase complex.
Performance Showdown: VHL- vs. CRBN-based PROTACs Targeting BRD4
To provide a direct quantitative comparison, we will examine the performance of two well-characterized PROTACs targeting the epigenetic reader protein BRD4:
-
MZ1 : A VHL-recruiting PROTAC utilizing a derivative of the (S,R,S)-AHPC ligand.
-
dBET1 : A CRBN-recruiting PROTAC that incorporates a thalidomide-based ligand.
Both MZ1 and dBET1 utilize the same "warhead," JQ1, which binds to the bromodomains of the BET family of proteins, including BRD4. This allows for a more direct comparison of the efficacy imparted by the different E3 ligase-linker systems.
Quantitative Performance Data
| Parameter | MZ1 (VHL-based) | dBET1 (CRBN-based) | Key Insights |
| Binding Affinity (BRD4 BD2, Kd) | ~28 nM | ~90 nM | Both PROTACs exhibit strong binding to the target protein, driven by the JQ1 warhead. |
| Ternary Complex Cooperativity (α) | >1 (Positive) | ~1 (Non-cooperative) | MZ1 demonstrates positive cooperativity, meaning the binding of one component enhances the binding of the other, leading to a more stable ternary complex.[1] |
| Degradation Potency (DC50 in HeLa cells) | ~13 nM | ~3 nM | dBET1 shows higher potency in this specific cell line, requiring a lower concentration to achieve 50% degradation.[1] |
| Maximal Degradation (Dmax) | >90% | >90% | Both PROTACs are capable of inducing profound degradation of the target protein. |
| Kinetics of Degradation | Slower onset | Rapid degradation | The rate of degradation can be influenced by factors such as the stability of the ternary complex and the cellular localization of the E3 ligase.[1] |
| Selectivity | Degrades BRD2, BRD3, and BRD4 | Degrades BRD2, BRD3, and BRD4 | Both are considered pan-BET family degraders due to the non-selective nature of the JQ1 warhead. |
Note: The presented data is a summary from published literature and is intended for comparative purposes. Absolute values can vary depending on the specific experimental conditions and cell lines used.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC efficacy. Below are detailed protocols for key assays.
Western Blot for Determination of DC₅₀ and Dₘₐₓ
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[2][3]
Materials:
-
Cell line expressing the protein of interest (e.g., HeLa, HEK293T)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them by adding lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the primary antibody for the loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex.[4][5]
Materials:
-
Purified, tagged protein of interest (e.g., GST-tagged BRD4)
-
Purified, tagged E3 ligase complex (e.g., FLAG-tagged CRBN complex)
-
PROTAC of interest
-
AlphaLISA anti-tag acceptor beads (e.g., Anti-GST Acceptor beads)
-
Streptavidin-coated donor beads
-
Biotinylated anti-tag antibody (e.g., biotinylated anti-FLAG antibody)
-
Assay buffer
-
384-well microplate
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC in assay buffer.
-
Incubation: In a 384-well plate, add the POI, E3 ligase, and PROTAC solutions. Incubate at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor beads and the biotinylated antibody, followed by the streptavidin-coated donor beads. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein in a reconstituted system.[][7]
Materials:
-
Purified protein of interest (POI)
-
Purified E1 ubiquitin-activating enzyme
-
Purified E2 ubiquitin-conjugating enzyme
-
Purified E3 ubiquitin ligase complex (VHL or CRBN)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blotting reagents (as described above)
-
Antibody against the POI or an anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, POI, ubiquitin, and PROTAC in the ubiquitination reaction buffer.
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction. Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an antibody against the POI to detect higher molecular weight ubiquitinated species or with an anti-ubiquitin antibody.
-
Interpretation: The appearance of a ladder of higher molecular weight bands or a smear above the unmodified POI band indicates successful PROTAC-mediated ubiquitination.
Conclusion
The choice between a VHL-recruiting linker, such as one derived from this compound, and a CRBN-based linker is a nuanced decision that depends on the specific biological context and the desired properties of the PROTAC. While CRBN-based PROTACs may exhibit faster degradation kinetics in some instances, VHL-based PROTACs can benefit from positive cooperativity, leading to more stable ternary complexes.
The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different PROTAC strategies. A thorough evaluation of degradation potency, ternary complex formation, and direct ubiquitination will empower researchers to make data-driven decisions in the design and optimization of novel protein degraders, ultimately accelerating the development of this transformative therapeutic modality.
References
Confirming Ternary Complex Formation with (S,R,S)-AHPC-PEG1-OTs: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, the successful formation of a stable ternary complex is the cornerstone of effective protein degradation via Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of key in vitro assays to confirm and characterize the formation of a ternary complex involving a PROTAC utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-PEG1-OTs. We present a detailed examination of experimental protocols and comparative data to aid in the selection of the most appropriate assays for your research needs.
(S,R,S)-AHPC is a well-characterized ligand for the VHL E3 ubiquitin ligase, derived from the parent molecule VH032.[1][2][3] Its incorporation into PROTACs, such as those with a PEG1 linker and a tosylate functional group for conjugation, enables the recruitment of VHL to a target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. The critical step in this process is the formation of a stable ternary complex comprising the target protein, the PROTAC, and the VHL E3 ligase complex.[][5]
Quantitative Comparison of VHL Ligand Affinities and Ternary Complex Formation
The choice of VHL ligand is a critical determinant of PROTAC efficacy. The following table summarizes the binding affinities of (S,R,S)-AHPC's parent molecule, VH032, and a common alternative, VH298, for the VHL protein. Understanding these binary affinities is the first step in assessing the potential for ternary complex formation.
| Ligand | Assay | Binding Affinity (Kd) to VHL | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM | [1][2][6] |
| VH298 | Isothermal Titration Calorimetry (ITC) | 90 nM | [7][8] |
| VH298 | Competitive Fluorescence Polarization (FP) | 80 nM | [8][9] |
Table 1: Comparison of Binding Affinities of VHL Ligands. This table provides a summary of the dissociation constants (Kd) for common VHL ligands, indicating their binding strength to the VHL E3 ligase.
Once a PROTAC is synthesized, various biophysical assays can be employed to confirm and quantify the formation of the ternary complex. The data below, from studies of well-characterized PROTACs like MZ1 (which utilizes a VHL ligand) and dBET1 (which uses a cereblon ligand, for comparison of assay applicability), illustrate the types of quantitative outputs these assays provide.
| PROTAC | Target Protein | E3 Ligase | Assay | Ternary Complex Parameter | Value | Reference |
| MZ1 | BRD4BD2 | VHL | Isothermal Titration Calorimetry (ITC) | Cooperativity (α) | >1 | [10] |
| MZ1 | BRD4BD2 | VHL | Surface Plasmon Resonance (SPR) | KD (ternary) | ~70 nM | [11] |
| dBET6 | BRD4 | Cereblon | AlphaLISA | Hook Point | ~100 nM | [12] |
| dBET1 | BRD4 | Cereblon | AlphaLISA | Hook Point | ~250 nM | [12] |
| PROTAC BET Degrader-1 | BRD2(BD1) | Cereblon | Time-Resolved FRET (TR-FRET) | Max. Efficacy Concentration | 4.1 nM | [13] |
Table 2: Quantitative Data from In Vitro Assays for Ternary Complex Formation. This table presents key parameters obtained from various assays, demonstrating their utility in characterizing the formation and stability of PROTAC-induced ternary complexes.
Visualizing the Path to Protein Degradation
To understand the context of these assays, it is essential to visualize the underlying biological pathway and the experimental workflows.
Caption: PROTAC-Mediated Protein Degradation Pathway.
Experimental Protocols for Key In Vitro Assays
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for four widely used in vitro assays to confirm and characterize ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, making it a powerful tool for studying both binary and ternary complex formation.[5][14]
Caption: Surface Plasmon Resonance (SPR) Workflow.
Protocol:
-
Immobilization of VHL:
-
The VHL E3 ligase complex is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
A series of concentrations of the PROTAC containing this compound are injected over the sensor surface to measure the binary binding affinity to VHL.
-
The sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[11]
-
-
Ternary Interaction Analysis:
-
A series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC are injected over the immobilized VHL.
-
The resulting sensorgrams are analyzed to determine the kinetic parameters for ternary complex formation.[14]
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD,binary / KD,ternary). A value of α > 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.[5]
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions, providing direct measurement of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of complex formation.[][15]
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Protocol:
-
Sample Preparation:
-
Purified target protein and VHL E3 ligase complex are dialyzed extensively against the same buffer to minimize heats of dilution.
-
The PROTAC is dissolved in the final dialysis buffer.
-
-
Binary Affinity Determination:
-
To determine the binding affinity of the PROTAC to VHL (KD1), the VHL solution (e.g., 10-20 µM) is placed in the ITC cell, and the PROTAC solution (10-20 times higher concentration) is titrated in.[15]
-
Similarly, the binding affinity of the PROTAC to the target protein (KD2) is determined.
-
-
Ternary Affinity Determination:
-
A solution of the VHL complex pre-saturated with the target protein is placed in the ITC cell.
-
The PROTAC is titrated into this mixture to determine the apparent KD for ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
The binding isotherms are fitted to a one-site binding model to determine the thermodynamic parameters.
-
The cooperativity factor (α) is calculated to assess the stability of the ternary complex.[15]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[13][16][17]
Caption: TR-FRET Experimental Workflow.
Protocol:
-
Protein Labeling:
-
The VHL E3 ligase and the target protein are labeled with a TR-FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2) pair, respectively, often via affinity tags (e.g., His-tag, GST-tag).
-
-
Assay Assembly:
-
A serial dilution of the PROTAC is prepared.
-
The labeled proteins and the PROTAC dilutions are incubated together in a microplate.[18]
-
-
Signal Measurement:
-
The plate is read on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated and plotted against the PROTAC concentration.
-
A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes. The peak of the curve indicates the maximal ternary complex formation.[18]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based assay that utilizes donor and acceptor beads that, when brought into close proximity by the ternary complex, generate a chemiluminescent signal.[12][19][20]
Caption: AlphaLISA Experimental Workflow.
Protocol:
-
Reagent Preparation:
-
Tagged versions of the VHL E3 ligase (e.g., His-tagged) and the target protein (e.g., GST-tagged) are used.
-
AlphaLISA donor beads (e.g., anti-His) and acceptor beads (e.g., anti-GST) are prepared.
-
-
Assay Procedure:
-
The tagged proteins, a serial dilution of the PROTAC, and the donor and acceptor beads are incubated together.[12]
-
-
Signal Detection:
-
The plate is read on an AlphaLISA-compatible plate reader.
-
-
Data Interpretation:
-
The luminescent signal is plotted against the PROTAC concentration. Similar to TR-FRET, a hook effect is typically observed, and the peak of the curve corresponds to the optimal concentration for ternary complex formation.[19]
-
Conclusion
The confirmation and characterization of ternary complex formation are indispensable steps in the development of effective PROTACs. The choice of in vitro assay will depend on the specific research question, available instrumentation, and the desired throughput. SPR and ITC provide detailed kinetic and thermodynamic data, respectively, and are invaluable for in-depth mechanistic studies. TR-FRET and AlphaLISA are high-throughput, proximity-based assays that are well-suited for screening and ranking PROTAC candidates. By employing a combination of these robust in vitro assays, researchers can gain a comprehensive understanding of the ternary complex formed by PROTACs containing this compound, thereby accelerating the design and optimization of novel protein degraders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. aragen.com [aragen.com]
- 6. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. SLAS2024 [slas2024.eventscribe.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. en.ice-biosci.com [en.ice-biosci.com]
- 18. benchchem.com [benchchem.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. revvity.com [revvity.com]
A Comparative Guide to Proteomics Analysis for Validating Target Degradation by AHPC PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among these, those utilizing the (S, R, S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase are of significant interest. Validating the on-target degradation and assessing the global cellular impact of these AHPC PROTACs is critical for their development. This guide provides an objective comparison of proteomics-based approaches with other common validation techniques, supported by experimental data and detailed protocols.
The Mechanism of Action of AHPC PROTACs
AHPC-based PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system (UPS). They consist of a ligand that binds to the target protein of interest (POI), a linker, and the AHPC moiety that recruits the VHL E3 ligase. This induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Caption: Mechanism of AHPC PROTAC-induced protein degradation.
Comparison of Target Degradation Validation Methods
The choice of method for validating target degradation depends on the specific research question, balancing throughput, sensitivity, and the breadth of information required. Here, we compare quantitative proteomics with two widely used alternatives: Western Blotting and the HiBiT bioluminescence assay.
| Feature | Quantitative Proteomics (e.g., LC-MS/MS) | Western Blotting | HiBiT Assay |
| Principle | Unbiased identification and quantification of thousands of proteins in a sample. | Antibody-based detection of a specific protein separated by size.[2] | Bioluminescent reporter system where a small tag (HiBiT) on the target protein is detected.[3] |
| Throughput | Medium to High | Low to Medium | High |
| Data Output | Relative or absolute quantification of the entire proteome, enabling on- and off-target analysis. | Semi-quantitative or quantitative data for a single target protein.[2] | Quantitative, real-time measurement of target protein levels.[3] |
| Sensitivity | High | Moderate | Very High[4] |
| Key Parameters | Log2 fold change, p-value | DC50, Dmax[5] | DC50, Dmax, degradation kinetics[3] |
| Strengths | Comprehensive, unbiased view of proteome-wide effects; discovers off-targets.[6] | Widely accessible, provides molecular weight confirmation. | High throughput, real-time kinetics, suitable for large-scale screening.[7] |
| Limitations | Complex data analysis, higher cost and equipment requirements. | Labor-intensive, dependent on antibody quality, low throughput. | Requires genetic modification of the target protein, potential for tag interference.[7] |
Quantitative Data Summary
The following tables present representative quantitative data for PROTAC-mediated degradation of Bromodomain-containing protein 4 (BRD4), a common target, as measured by different techniques.
Table 1: Quantitative Proteomics Data for a BRD4-targeting PROTAC
| Cell Line | PROTAC Concentration | Log2 Fold Change (BRD4) | p-value |
| MOLT-4 | 1 µM | < -1.5 | < 0.001 |
Data adapted from a study on a selective degrader, illustrating typical proteomics output for a significantly downregulated protein.[8]
Table 2: Western Blot Data for BRD4-targeting PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | T-ALL | <100 | >90 |
| MZ1 | MDA-MB-231 | ~50 | >95 |
Data compiled from studies using Western Blot to quantify BRD4 degradation.[9][10]
Table 3: HiBiT Assay Data for a BRD4-targeting PROTAC (MZ1)
| Cell Line | DC50 (nM) | Dmax (%) | |---|---|---|---| | HEK293 (HiBiT-BRD4) | ~30 | >98 |
Illustrative data based on typical performance of the HiBiT assay for BRD4 degradation.[3]
Experimental Protocols
Quantitative Proteomics Workflow
Mass spectrometry-based proteomics provides an unbiased and global assessment of proteome changes following PROTAC treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Target Degradation [worldwide.promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Linker Length on the Efficacy of AHPC-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The (S,R,S)-AHPC (aminohydroxypiperidine-core) scaffold is a widely utilized ligand for the von Hippel-Lindau (VHL) E3 ligase in PROTAC design.[1][2] The linker, far from being a passive spacer, plays a critical role in the efficacy of the PROTAC, with its length and composition significantly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of target protein degradation.[3]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The length of the PEG linker is a crucial parameter that must be optimized for each target protein and E3 ligase pair to achieve maximal degradation potency.[3] This guide provides a comparative analysis of how different PEG linker lengths in AHPC-based PROTACs can affect their performance, supported by representative experimental data and detailed methodologies.
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximal degradation (Dmax), which represents the maximum percentage of protein degradation achievable. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.
The following table provides a representative comparison of the degradation of Bromodomain-containing protein 4 (BRD4), a common cancer target, by a series of hypothetical AHPC-based PROTACs with PEG linkers of varying lengths. This data illustrates the typical trend observed where a specific linker length provides the optimal geometry for ternary complex formation, leading to the most efficient degradation.
| PROTAC Compound | PEG Linker Length | DC50 (nM) | Dmax (%) |
| AHPC-PEG2-BRD4 Ligand | 2 | 150 | 85 |
| AHPC-PEG3-BRD4 Ligand | 3 | 50 | 95 |
| AHPC-PEG4-BRD4 Ligand | 4 | 15 | >98 |
| AHPC-PEG5-BRD4 Ligand | 5 | 75 | 90 |
| AHPC-PEG6-BRD4 Ligand | 6 | 200 | 80 |
Note: This data is illustrative and serves to represent the general trend of the impact of PEG linker length on PROTAC performance. The optimal linker length is specific to each target protein and PROTAC design.
Signaling Pathway and Experimental Workflow
The mechanism of action of an AHPC-based PROTAC involves the recruitment of the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The experimental workflow to determine the efficacy of these PROTACs typically involves cell treatment followed by protein level quantification.
References
A Head-to-Head Comparison: (S,R,S)-AHPC-PEG1-OTs versus (S,S,S)-AHPC as a Negative Control in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. The specificity and efficacy of a PROTAC are critically dependent on its constituent parts: a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase. This guide provides a detailed comparison of two key chemical tools used in the development of von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs: (S,R,S)-AHPC-PEG1-OTs and its diastereomer, (S,S,S)-AHPC , which serves as a crucial negative control.
This compound is a functionalized linker incorporating the (S,R,S) stereoisomer of AHPC (amino-hydroxy-phenyl-carboxamide), a high-affinity ligand for the VHL E3 ligase.[1] The inclusion of a short polyethylene (B3416737) glycol (PEG1) spacer and a terminal tosylate (OTs) group provides a reactive handle for conjugation to a target protein ligand, enabling the synthesis of a complete PROTAC molecule.[2] In contrast, (S,S,S)-AHPC is the inactive diastereomer of the VHL ligand.[3] Due to its altered stereochemistry, it does not bind to VHL and is therefore unable to recruit the E3 ligase machinery.[4] This property makes it an indispensable tool for validating that the observed degradation of a target protein is a direct result of the PROTAC's mechanism of action and not due to off-target effects.
Data Presentation: Quantitative Comparison of a VHL-Recruiting PROTAC and its Negative Control
To illustrate the functional difference between a PROTAC utilizing the active (S,R,S)-AHPC linker and its inactive (S,S,S)-AHPC counterpart, we present representative data from a study on a VHL-based PROTAC targeting the BET bromodomain protein BRD4. While the specific linker in this study is not identical to PEG1-OTs, the core principle of comparing the active and inactive VHL-binding moieties remains the same and serves as an excellent model for understanding their differential effects.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | VHL Binding | Reference |
| BRD4 Degrader (with (S,R,S)-AHPC linker) | BRD4 | HeLa | 8 | >95 | Yes | [4] |
| Negative Control (with (S,S,S)-AHPC linker) | BRD4 | HeLa | >10,000 | <10 | No | [4] |
DC50 : The concentration of the compound that results in 50% degradation of the target protein. Dmax : The maximum percentage of target protein degradation achieved.
As the data clearly indicates, the PROTAC containing the active (S,R,S)-AHPC linker potently degrades BRD4 with a low nanomolar DC50 value and achieves near-complete degradation. In stark contrast, the negative control compound with the (S,S,S)-AHPC moiety shows no significant degradation even at high concentrations, confirming that VHL engagement is essential for the PROTAC's activity.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC and its negative control.
Materials:
-
Cell culture medium and supplements
-
PROTAC compound (e.g., synthesized using this compound)
-
Negative control compound (e.g., synthesized using (S,S,S)-AHPC)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC and the negative control for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Negative control compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (VHL) or the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or negative control, along with a proteasome inhibitor to prevent degradation of the target protein.
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the E3 ligase (VHL) or the target protein, followed by incubation with Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the E3 ligase (VHL), and a component of the VHL complex (e.g., Cullin-2). A successful Co-IP will show the presence of the target protein in the sample where the active PROTAC was used, but not with the negative control.
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: Experimental Validation Workflow.
References
Measuring the Binding Affinity of VHL Ligand (S,R,S)-AHPC (VH032) Using Surface Plasmon Resonance (SPR): A Comparative Guide
For researchers and drug development professionals engaged in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), accurately characterizing the binding affinity of E3 ligase ligands is a critical step. The molecule (S,R,S)-AHPC-PEG1-OTs is a synthetic intermediate incorporating the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, also known as VH032, attached to a PEG linker with a tosylate leaving group for further conjugation.[1][2][3] This guide provides a comparative analysis of the binding affinity of VH032 and other common VHL ligands, supported by a detailed protocol for Surface Plasmon Resonance (SPR) analysis, a powerful label-free technique for studying biomolecular interactions in real-time.[4]
Comparative Binding Affinity of VHL Ligands
The binding affinity of a ligand to its target E3 ligase is a key determinant of the efficacy of a PROTAC. Below is a comparison of the dissociation constant (Kd) for VH032 and other frequently used VHL ligands. A lower Kd value signifies a higher binding affinity.
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| VH032 | 185 nM | Not Specified | [5] |
| VH032 derivative (amide replacement) | 29 nM | SPR | [6] |
| VH101 | 44 nM | Not Specified | [7] |
| VH298 | Not Specified (IC50 = 288.2 nM) | TR-FRET | [8] |
| HIF-1α peptide (19-mer) | >185 nM | Not Specified | [7] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Experimental Protocol: SPR Analysis of VHL Ligand Binding
This protocol outlines a general procedure for determining the binding kinetics and affinity of VHL ligands like VH032 to the VHL-ElonginB-ElonginC (VCB) complex using SPR. This methodology is adapted from established protocols for characterizing PROTAC binary and ternary complexes.[9][10][11]
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore T200)[11]
-
Sensor Chip (e.g., a Streptavidin-coated chip)[11]
-
Recombinant, biotinylated VCB complex (VHL, Elongin C, Elongin B)[11][12]
-
VHL ligand (e.g., VH032)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
2. Experimental Workflow:
The overall workflow for the SPR experiment can be visualized as follows:
3. Detailed Procedure:
-
Immobilization of VCB Complex:
-
Equilibrate the streptavidin sensor chip with running buffer.
-
Inject the biotinylated VCB complex over the sensor surface to achieve a stable immobilization level. The VCB complex is the "ligand" in SPR terminology as it is attached to the chip surface.[12]
-
-
Binding Analysis (Kinetics):
-
Prepare a dilution series of the VHL ligand (the "analyte") in running buffer.
-
Inject the different concentrations of the analyte over the immobilized VCB surface, typically in a multi-cycle kinetics format. Each cycle consists of an association phase (analyte injection) and a dissociation phase (buffer flow).[9]
-
A zero-concentration analyte injection (buffer only) should be included for double referencing to subtract bulk refractive index changes and any signal drift.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference surface signal and the buffer blank injection signals.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Visualization of Molecular Interaction
The binding of VH032 to VHL is a key interaction for recruiting target proteins for degradation. This interaction is central to the formation of the PROTAC ternary complex.
SPR for Ternary Complex Analysis
Beyond measuring the binary interaction between the VHL ligand and the VCB complex, SPR is a valuable tool for characterizing the formation of the entire ternary complex (Target Protein:PROTAC:VCB).[9][10] This can be achieved by immobilizing the VCB complex and injecting the PROTAC pre-incubated with a near-saturating concentration of the target protein.[11] This analysis provides insights into the cooperativity of the system, which is a crucial parameter for optimizing PROTAC efficacy.[9][11] The stability and dissociation kinetics of this ternary complex often correlate with the rate of intracellular target degradation.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. aragen.com [aragen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
Comparative Guide to Intracellular VHL Engagement Validation: A Focus on the NanoBRET™ Assay
This guide provides a comprehensive comparison of the NanoBRET™ Target Engagement (TE) Assay with alternative methods for validating the intracellular engagement of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This is a critical step in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), which hijack the VHL-mediated ubiquitin-proteasome system to eliminate disease-causing proteins.
The Role of VHL in Targeted Protein Degradation
The Von Hippel-Lindau (VHL) protein is a crucial component of an E3 ubiquitin ligase complex.[1][2] Its primary function is to recognize and bind to specific substrates, most notably the alpha subunit of the hypoxia-inducible factor (HIF-α), under normal oxygen conditions (normoxia).[1][3] This binding event leads to the ubiquitination of HIF-α, marking it for degradation by the proteasome.[1][3] In the burgeoning field of targeted protein degradation, bifunctional molecules like PROTACs are designed to simultaneously bind to a target protein of interest and an E3 ligase, such as VHL.[4] This induced proximity results in the ubiquitination and subsequent degradation of the target protein.[4] Therefore, confirming that a PROTAC or other small molecule effectively engages VHL within the cell is a fundamental step in its development.
The NanoBRET™ Assay for Intracellular VHL Engagement
The NanoBRET™ Target Engagement Assay is a proximity-based method that quantitatively measures the binding of a compound to a target protein in live cells.[5] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[5][6]
In the context of VHL engagement, the assay is configured as follows:
-
Bioluminescent Donor: The VHL protein is fused to NanoLuc® luciferase, a small, bright enzyme, and expressed in cells.[7][8]
-
Fluorescent Acceptor: A cell-permeable fluorescent tracer that specifically and reversibly binds to VHL is added to the cells.[7][8]
-
Competitive Ligand: The test compound (e.g., a PROTAC) is introduced. If it binds to VHL, it will compete with the fluorescent tracer.[7]
When the fluorescent tracer binds to the VHL-NanoLuc® fusion protein, the proximity allows for energy transfer from the NanoLuc® donor to the tracer acceptor, generating a BRET signal.[7] A test compound that engages VHL will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[7][9] This allows for the determination of the compound's apparent intracellular affinity for VHL.[7]
Experimental Workflow for VHL NanoBRET™ Assay
VHL Signaling Pathway in Targeted Protein Degradation
Comparison with Alternative Assays
While the NanoBRET™ assay offers a powerful tool for quantifying intracellular VHL engagement, several other methods can also be employed. Each has its own set of advantages and limitations.
| Feature | NanoBRET™ Assay | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Co-Immunoprecipitation (Co-IP) & Western Blot |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) in live cells.[5][6] | Ligand-induced thermal stabilization of the target protein.[4][10] | Measures binding events in real-time on a sensor chip. | Pull-down of a protein complex followed by immunoblotting. |
| Environment | Live or permeabilized cells.[8][11] | Intact cells or cell lysates.[10] | In vitro (requires purified proteins). | Cell lysates. |
| Throughput | High (96/384-well plate format).[12] | Low to medium. | Medium. | Low. |
| Quantitative Data | Apparent intracellular affinity (IC50/Ki).[5] | Relative target stabilization (shift in melting temperature).[4] | Association/dissociation rates (ka, kd), affinity (KD). | Semi-quantitative assessment of protein-protein interaction. |
| Reagent Needs | NanoLuc® fusion protein, fluorescent tracer.[7][8] | Specific antibody for Western Blot detection. | Purified VHL protein and ligand. | Specific antibodies for IP and Western Blot. |
| Key Advantage | Quantitative, real-time measurement in a live-cell, high-throughput format.[12] | Label-free, no protein modification required.[10] | Provides detailed kinetic data.[13] | Directly demonstrates protein-protein interaction. |
| Key Limitation | Requires genetic modification of the target protein and a specific tracer.[12] | Indirect measure of binding; not all ligands induce a thermal shift.[10][12] | In vitro, may not reflect cellular environment. | Prone to false positives/negatives, semi-quantitative. |
Logical Comparison of VHL Engagement Assays
Detailed Experimental Protocols
NanoBRET™ Target Engagement Assay for VHL
This protocol is a summary based on publicly available resources from Promega.[7][11]
-
Cell Preparation: Seed HEK293 cells into 96-well, white, non-binding surface plates.
-
Transfection: Transfect cells with a vector expressing the VHL-NanoLuc® fusion protein using a suitable transfection reagent like FuGENE® HD.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., PROTAC) in Opti-MEM® I Reduced Serum Medium. Add the diluted compound to the cells and incubate.
-
Tracer Addition: Prepare the NanoBRET™ In-Cell VHL Tracer and add it to the wells.
-
Substrate Addition: Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate.
-
Detection: Measure the luminescence signal at two wavelengths: 460nm (donor emission) and >600nm (acceptor emission) using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratio against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This is a generalized protocol for a Western Blot-based CETSA.
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate to allow for target engagement.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures to create a melt curve.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured protein.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blot: Analyze the amount of soluble VHL in each sample by Western Blotting using a VHL-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble VHL against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust, high-throughput, and quantitative method for confirming the intracellular engagement of VHL by small molecules in live cells. Its ability to provide apparent intracellular affinity data makes it particularly valuable for the structure-activity relationship (SAR) studies essential in PROTAC development. While alternatives like CETSA offer a label-free approach and SPR provides detailed in vitro kinetics, the NanoBRET™ assay's combination of a physiological environment, quantitative output, and scalability positions it as a premier choice for researchers in the field of targeted protein degradation. The selection of the most appropriate assay will ultimately depend on the specific experimental question, available resources, and the stage of drug development.
References
- 1. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 6. promegaconnections.com [promegaconnections.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 12. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
Safety Operating Guide
Personal protective equipment for handling (S,R,S)-AHPC-PEG1-OTs
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling of (S,R,S)-AHPC-PEG1-OTs, a chemically synthesized conjugate used in PROTAC (Proteolysis-Targeting Chimera) technology.[1][2][3] Due to its nature as a potent biological molecule and the presence of a tosylate group, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to these procedural steps is essential for operational safety and proper disposal.
Immediate Safety and Hazard Information
-
PROTACs : As biologically active molecules designed to induce protein degradation, PROTACs should be handled as potent and hazardous compounds.[4][5][6][7]
-
Tosylates : Tosylate-containing compounds are known to be potent alkylating agents and may be carcinogenic.[8]
-
PEGylated Compounds : The polyethylene (B3416737) glycol (PEG) linker generally has low toxicity and enhances solubility.
Based on a safety data sheet for the related compound, (S,R,S)-AHPC monohydrochloride, associated hazards may include:
-
Harmful if swallowed[9]
-
Causes skin irritation[9]
-
Causes serious eye irritation[9]
-
May cause respiratory irritation[9]
Quantitative Data Summary
Specific quantitative data for this compound is limited. The following table summarizes available information and notes where data is not available, based on typical PROTAC compounds.
| Parameter | Value/Information | Source/Regulation |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation | Based on SDS for similar PROTAC compounds[9] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. A suitable respirator may be required for handling powders outside of a containment hood. | Standard laboratory practice for hazardous chemicals[4][5][6] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended. | General guidance for chemical storage[7] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste[6] |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite (B1170534), sand), collect in a sealed container, and dispose of as hazardous waste. Decontaminate the area with an appropriate solvent. | General procedure for chemical spills[6][10][11][12][13] |
Operational Plan: Step-by-Step Guidance
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended. | Protects against skin contact. |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes or aerosols. |
| Body Protection | A lab coat must be worn. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required when handling within a certified chemical fume hood. If weighing or handling powders outside of a fume hood, a NIOSH-approved respirator is necessary. | Prevents inhalation of airborne particles. |
Experimental Protocol: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize risk.
-
Preparation :
-
Before handling, ensure all required PPE is worn correctly.
-
Work must be conducted in a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing the Compound :
-
If available, use a powder containment hood for weighing the solid compound.
-
If a containment hood is not available, carefully weigh the material within the chemical fume hood.
-
Use anti-static weigh paper to prevent dispersal of the powder.
-
Handle with care to avoid generating dust.
-
-
Dissolving the Compound :
-
Add solvent to the solid slowly and carefully to prevent splashing.
-
If necessary, use sonication to aid dissolution.
-
-
Post-Handling :
-
Thoroughly wash hands after handling, even if gloves were worn.
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol). Dispose of cleaning materials as solid hazardous waste.[6]
-
Caption: Safe handling workflow for this compound.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation
-
Solid Waste :
-
Collect all contaminated disposable materials, including gloves, weigh papers, pipette tips, and bench paper, in a dedicated and clearly labeled hazardous waste container.[5]
-
This container should be kept sealed when not in use.
-
-
Liquid Waste :
Disposal Procedure
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Potent Compound," "Chemical Waste").[5]
-
-
Storage :
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]
-
-
Pickup :
-
Follow your institution's established procedures for hazardous waste pickup.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate :
-
Alert others in the immediate area and evacuate the affected space.
-
-
Control and Contain :
-
If safe to do so, prevent the spread of the spill.
-
For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
For solid spills, carefully sweep the material, avoiding the generation of dust. A light mist of water can help prevent dust from becoming airborne.
-
-
Cleanup :
-
Wear full personal protective equipment, including double gloves, safety goggles, a lab coat, and if necessary, a respirator.
-
Collect the absorbed material or swept solid into a sealable, labeled hazardous waste container.
-
-
Decontaminate :
-
Clean the spill area with an appropriate solvent (e.g., 70% ethanol) and dispose of all cleaning materials as hazardous waste.[6]
-
Caption: Spill response workflow for this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. acs.org [acs.org]
- 13. ccny.cuny.edu [ccny.cuny.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
